Lotusine hydroxide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol hydroxide |
InChI |
InChI=1S/C19H23NO3.H2O/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22);1H2/t17-;/m1./s1 |
InChI Key |
WGTLSSKYFYKCNF-UNTBIKODSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C.[OH-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C.[OH-] |
Origin of Product |
United States |
Foundational & Exploratory
Lotusine Hydroxide: A Technical Whitepaper on its Discovery, Origin, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lotusine hydroxide, a quaternary ammonium alkaloid derived from the sacred lotus (Nelumbo nucifera), has emerged as a promising natural compound with significant therapeutic potential. First identified in the 1960s, this benzylisoquinoline alkaloid is primarily concentrated in the green seed embryo of the lotus plant. Research has elucidated its potent cardioprotective properties, particularly in mitigating doxorubicin-induced cardiotoxicity. The mechanism of action is largely attributed to its ability to activate the Nrf2/ARE signaling pathway, leading to the upregulation of a suite of antioxidant enzymes. This activity, in turn, counteracts oxidative stress and inhibits apoptosis. This whitepaper provides a comprehensive overview of the discovery, origin, and biological activities of this compound, including detailed experimental protocols and an analysis of its known signaling pathways.
Discovery and Origin
Lotusine is a naturally occurring benzylisoquinoline alkaloid first isolated from Nelumbo nucifera (Gaertn.) in the 1960s.[1] It is primarily found in the embryo of the lotus seed, often referred to as "Lian Zi Xin" in traditional Chinese medicine.[2] While also detected in trace amounts in other plants like Magnolia officinalis and Xylopia parviflora, the primary source for significant quantities remains the lotus plant.[3] The chemical structure of lotusine features a quaternary ammonium group, which contributes to its solubility and biological activity.
Physicochemical and Biological Properties
While specific quantitative data for some of lotusine's activities, such as its IC50 for phosphodiesterase inhibition or its EC50 for direct cardiac muscle effects, are not widely available in the public domain, existing research provides valuable insights into its properties and biological effects.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅NO₄ | [4] |
| Molecular Weight | 331.41 g/mol | [1][4] |
| CAS Number | 3721-76-4 | [4] |
| Appearance | Solid | [4] |
| Purity | >99% (commercially available) | [4] |
| IUPAC Name | (1R)-1-[(4-hydroxyphenyl)methyl]-6-hydroxy-7-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium hydroxide | [3] |
| SMILES | C[N+]1(C)--INVALID-LINK--C3=C(C=C(O)C(OC)=C3)CC1.[OH-] | [4] |
Biological Activity Data
| Biological Effect | Observation | Source |
| Cardioprotection | Mitigates doxorubicin-induced cardiotoxicity. | [5] |
| Antioxidant Activity | Reduces lipid peroxidation by approximately 40% and increases endogenous antioxidants by 1.5-fold in cardiomyocytes. Scavenges reactive oxygen species (ROS) via activation of the Nrf2/ARE pathway. | [6] |
| Anti-apoptotic Activity | Downregulates the expression of pro-apoptotic proteins Bax and caspase-3 in response to doxorubicin-induced stress. | [5] |
| Phosphodiesterase Inhibition | Suggested to have phosphodiesterase inhibitory activity, though specific IC50 values are not readily available. | [7] |
Experimental Protocols
Extraction and Purification of Lotusine from Nelumbo nucifera
This protocol describes a general method for the extraction and purification of lotusine from lotus seed embryos, based on established techniques for alkaloid isolation.
Caption: Workflow for the extraction and purification of lotusine.
-
Preparation of Plant Material: Dried green seed embryos of Nelumbo nucifera are ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered material is subjected to maceration with methanol at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Acid-Base Extraction:
-
The residue is dissolved in 1% hydrochloric acid to a pH of 2-3. This protonates the alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar solvent like hexane or ethyl acetate to remove lipids and other non-alkaloidal compounds.
-
The aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 9-10 with ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basic solution is then repeatedly extracted with chloroform or dichloromethane.
-
-
Purification: The combined organic extracts are concentrated, and the resulting crude alkaloid mixture is subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing lotusine.
-
Crystallization: The purified lotusine fractions are pooled, the solvent is evaporated, and the residue is crystallized from a suitable solvent system, such as ethanol-water, to yield pure this compound crystals.
In Vitro Doxorubicin-Induced Cardiotoxicity Assay in H9c2 Cells
This protocol outlines a method to assess the cardioprotective effects of lotusine against doxorubicin-induced toxicity in a rat cardiomyocyte cell line (H9c2).
Caption: Workflow for assessing the cardioprotective effects of lotusine.
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and incubated for 2 hours.
-
Doxorubicin is then added to the wells to a final concentration of 1 µM, and the cells are incubated for an additional 24 hours. Control groups include untreated cells, cells treated with doxorubicin alone, and cells treated with lotusine alone.
-
-
Assessment of Cell Viability (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay):
-
After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.
-
The luminescence or fluorescence is read on a microplate reader.
-
Signaling Pathways
Cardioprotective Mechanism via Nrf2/ARE Pathway Activation
Lotusine's primary cardioprotective mechanism against doxorubicin-induced toxicity involves the activation of the Nrf2/ARE signaling pathway. Doxorubicin induces significant oxidative stress in cardiomyocytes, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis. Lotusine appears to mitigate this by activating the transcription factor Nrf2.
Caption: Lotusine's cardioprotective signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like lotusine, this interaction is disrupted. Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes. This leads to the increased expression of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). These enzymes work in concert to neutralize ROS, thereby reducing the oxidative stress that would otherwise trigger the apoptotic cascade involving Bax and caspase-3.
Conclusion and Future Directions
This compound is a compelling natural product with well-documented cardioprotective effects. Its ability to upregulate the endogenous antioxidant defense system through the Nrf2/ARE pathway makes it a strong candidate for further investigation as a therapeutic agent, particularly as an adjunct to chemotherapy to mitigate side effects. Future research should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 and EC50 values of lotusine for its various biological targets, including different phosphodiesterase isoforms and cardiac ion channels.
-
Pharmacokinetics: Conducting in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of lotusine.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of lotusine in human subjects, particularly those undergoing cardiotoxic cancer therapies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing lotusine analogs to identify compounds with improved potency and selectivity.
The continued exploration of this compound holds significant promise for the development of novel, nature-derived therapies for cardiovascular protection and potentially other conditions related to oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Vasorelaxant and Hypotensive Mechanisms of Nelumbo nucifera Seed Extract: Roles of Nitric Oxide, Calcium Channel Blockade and eNOS Interaction with Active Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of Lotusine hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotusine hydroxide is a quaternary benzylisoquinoline alkaloid derived from the green seed embryo of the sacred lotus, Nelumbo nucifera Gaertn.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its effects on cardiac action potentials and its potential as a therapeutic agent in various signaling pathways.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and a summary of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₄ | |
| Molar Mass | 331.41 g/mol | |
| CAS Number | 3721-76-4 | [1] |
| Appearance | Solid | |
| Purity | 0.9982 | |
| Melting Point | 213-215°C (as chloride salt) | |
| Solubility | Soluble in DMSO (3.14 mg/mL with sonication) | |
| Storage | 4°C, sealed, away from moisture and light |
Experimental Protocols
Extraction and Isolation of Lotusine from Nelumbo nucifera**
Lotusine is predominantly extracted from the plumules (embryos) of lotus seeds. The general procedure involves solvent extraction followed by chromatographic purification.
Materials:
-
Dried plumules of Nelumbo nucifera
-
Methanol
-
1% Hydrochloric acid
-
Ammonia water
-
Chloroform
-
Dehydrated ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol gradients)
Protocol:
-
Maceration and Extraction: The dried and powdered lotus plumules are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.
-
Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The residue is then acidified with 1% hydrochloric acid and filtered. The acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove neutral and weakly basic compounds.
-
Precipitation of Alkaloids: The pH of the acidic aqueous solution is adjusted to 9-10 with ammonia water to precipitate the total alkaloids.
-
Solvent-Solvent Extraction: The alkaloid precipitate is then repeatedly extracted with chloroform.
-
Chromatographic Purification: The chloroform extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing lotusine are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system, such as ethanol-water, to yield purified lotusine.
Analytical Method for Quantification using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of lotusine in plant extracts and biological samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.
Protocol:
-
Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Analysis: The sample is run through the HPLC system under the specified conditions. The retention time of the peak corresponding to lotusine is compared with that of the standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the lotusine standards against their concentrations. The concentration of lotusine in the sample is then determined from this calibration curve.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily impacting cellular signaling pathways involved in inflammation, cell growth, and cardiac function.
Anti-Inflammatory and Anti-Photoaging Effects via MEK/ERK Pathway
Lotusine has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by solar ultraviolet (sUV) radiation. This effect is mediated through the suppression of the MEK1/2-ERK1/2-p90RSK and MKK3/6-p38 signaling pathways. By inhibiting these pathways, lotusine reduces the activation of the transcription factors AP-1 and NF-κB, which are key regulators of MMP-1 expression.
Regulation of Glucose Metabolism via the IRS-1/PI3K/Akt Pathway
Lotusine has demonstrated protective effects against hyperglycemia-induced oxidative stress. It appears to modulate the insulin signaling pathway by influencing the phosphorylation of key proteins. Specifically, lotusine is suggested to interact with the Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt) pathway, which plays a crucial role in glucose uptake and metabolism.
Modulation of Inflammatory Responses through the NF-κB Pathway
The anti-inflammatory properties of lotus alkaloids are also linked to the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Lotusine is thought to interfere with this activation process.
Effects on Cardiac Electrophysiology
One of the most cited effects of lotusine is its influence on the electrical activity of the heart.[1] It has been reported to affect the action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers.[1] Purkinje fibers are crucial for the rapid conduction of electrical impulses throughout the ventricles. The "slow inward current" is primarily carried by calcium ions and is a key determinant of the plateau phase of the cardiac action potential. By modulating this current, lotusine can alter the duration and shape of the action potential, which may have implications for its antiarrhythmic or proarrhythmic potential. Further research is needed to fully elucidate the specific ion channels targeted by lotusine and the precise mechanism of its electrophysiological effects.
Conclusion
This compound is a promising natural product with a range of interesting biological activities. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cardiac function makes it a valuable subject for further investigation in drug discovery and development. This guide provides a foundational understanding of its properties, methods for its study, and its known mechanisms of action, serving as a resource for scientists and researchers in the field.
References
Lotusine hydroxide CAS number 3721-76-4
An In-Depth Technical Guide to Lotusine (CAS: 3721-76-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lotusine (CAS Number: 3721-76-4) is a benzyltetrahydroisoquinoline alkaloid predominantly isolated from the green seed embryo of the lotus, Nelumbo nucifera Gaertn.[1][2]. As a key bioactive constituent of this traditional medicinal plant, lotusine has garnered significant scientific interest for its diverse pharmacological activities.[3] Preclinical studies have demonstrated its potential as an anti-photoaging agent, a therapeutic for metabolic disorders like diabetes, and a protectant against chemotherapy-induced cardiotoxicity.[4][5][6] Its mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways such as MAP kinase (MAPK), PI3K/Akt, and NF-κB, as well as the regulation of apoptosis and oxidative stress.[4][5][7] This document provides a comprehensive technical overview of lotusine, summarizing its physicochemical properties, detailing its pharmacological effects with associated quantitative data, outlining experimental protocols from key studies, and visualizing its molecular pathways of action.
Physicochemical Properties
Lotusine is a water-soluble, pure alkaloid.[8] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 3721-76-4 | [1] |
| Alternate Name | Lotusine hydroxide | [1][9] |
| Molecular Formula | C₁₉H₂₅NO₄ | [1] |
| Molecular Weight | 331.41 g/mol | [1] |
| Class | Isoquinoline Alkaloid | [8] |
| Natural Source | Nelumbo nucifera (Lotus) | [1][2] |
Pharmacological Activities and Mechanisms of Action
Lotusine exhibits a range of biological effects, positioning it as a promising candidate for further investigation in drug development. Its primary activities are detailed below.
Anti-Photoaging and Dermatological Effects
Lotusine has demonstrated significant potential in protecting the skin against damage induced by solar ultraviolet (sUV) radiation.[4] The primary mechanism involves the inhibition of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[2][4] Lotusine exerts this effect by suppressing the sUV-induced activation of key transcription factors, activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB).[4]
Mechanism of Action: Lotusine was found to inhibit multiple signal transduction cascades activated by sUV exposure in human keratinocytes (HaCaT cells). Specifically, it suppresses the phosphorylation and thereby the activation of the following pathways:
Notably, it did not appear to affect the JNK1/2 signaling pathway.[4] By downregulating these pathways, lotusine effectively reduces the transcriptional activity of AP-1 and NF-κB, leading to decreased MMP-1 expression and offering a protective effect against skin photoaging.[4]
Anti-Diabetic and Hepatoprotective Effects
Lotusine shows promise in mitigating hyperglycemia-induced oxidative stress, a key complication in diabetes that affects hepatic cells.[5] Studies using HepG2 cells demonstrated that lotusine could protect against D-glucose-induced damage by enhancing antioxidant defenses and modulating insulin signaling pathways.[5]
Mechanism of Action:
-
Antioxidant Activity: Lotusine significantly reduces lipid peroxidation, evidenced by a decrease in malondialdehyde (MDA) levels, which were elevated by 56% in high-glucose conditions.[5] It also restores the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]
-
Enzyme Inhibition: Lotusine inhibits α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. This action can help lower postprandial blood glucose levels.[5]
-
Insulin Signaling: The compound modulates the IRS-1/PI3K/Akt pathway. It was observed to downregulate the expression of IRS-1 and AKT-2 while upregulating GLUT4, suggesting an improvement in insulin sensitivity and glucose uptake.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight into Lotusine and Puerarin in Repairing Alcohol-Induced Metabolic Disorder Based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
The Alkaloid Lotusine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Lotusine, a benzylisoquinoline alkaloid of significant interest for its potential pharmacological applications. This document addresses the ambiguity surrounding the nomenclature of "Lotusine hydroxide," which appears in some commercial contexts but is scientifically recognized as Lotusine. The primary natural source of this compound is the sacred lotus, Nelumbo nucifera, a plant with a long history in traditional medicine. This guide will detail the distribution of Lotusine within the plant, present quantitative data on its concentration, provide detailed experimental protocols for its extraction and analysis, and illustrate its biosynthetic and known signaling pathways.
Natural Sources of Lotusine
Lotusine is a phytochemical primarily isolated from the plant Nelumbo nucifera Gaertn., a perennial aquatic plant belonging to the Nelumbonaceae family.[1][2] While various parts of the lotus plant contain a rich array of alkaloids, Lotusine is most prominently found in the plumule (embryo) of the seed.[2][3] The leaves and flowers also contain a complex mixture of benzylisoquinoline alkaloids, though the specific concentration of Lotusine in these parts is less well-documented.[4][5] Other reported, though less common, sources of Lotusine include Magnolia officinalis and Xylopia parviflora.
The accumulation of alkaloids in Nelumbo nucifera is tissue-specific. The highest concentrations of total benzylisoquinoline alkaloids (BIAs) are found in the laminae (leaf blades) and plumules, with levels reaching approximately 3,000 µg/g fresh weight (FW).[5] In contrast, the rhizomes and stamens contain the lowest levels, often less than 20 µg/g FW.[5]
Quantitative Data Presentation
While specific quantitative data for Lotusine is limited in the available literature, the concentration of total and related alkaloids in Nelumbo nucifera provides a valuable reference. The plumule is consistently identified as the richest source of the class of alkaloids to which Lotusine belongs.
| Plant Part | Analyte | Concentration | Method | Reference |
| Plumule (Embryo) | Total Benzylisoquinoline Alkaloids | ~3,000 µg/g (Fresh Weight) | Not Specified | [5] |
| Plumule (Embryo) | Neferine (a major bisbenzylisoquinoline alkaloid) | 0.495 ± 0.186 g% (4950 ± 1860 µg/g) (Dry Weight) | TLC-Densitometry | [6] |
| Leaf | Total Alkaloids | 1.20 mg/g (1200 µg/g) (Dry Weight) | LC-MS | [4] |
| Flower Buds | Total Alkaloids | 3.53 - 14.96 mg/g (3530 - 14960 µg/g) (Dry Weight) | LC-MS | [4] |
| Laminae (Leaf Blade) | Total Benzylisoquinoline Alkaloids | ~3,000 µg/g (Fresh Weight) | Not Specified | [5] |
| Petals & Petioles | Total Benzylisoquinoline Alkaloids | 500 & 100-200 µg/g (Fresh Weight) respectively | Not Specified | [5] |
Note: The concentration of individual alkaloids can vary significantly based on the cultivar, geographical location, and developmental stage of the plant.[5]
Experimental Protocols
Extraction and Isolation of Benzylisoquinoline Alkaloids (including Lotusine) from Nelumbo nucifera Plumules
This protocol is a generalized procedure based on methods described for the extraction of alkaloids from lotus plumules.
Objective: To extract and isolate a crude alkaloid fraction from dried lotus plumules.
Materials:
-
Dried Nelumbo nucifera plumules
-
Methanol (analytical grade)
-
3% Aqueous Tartaric Acid
-
Chloroform (analytical grade)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Separatory funnel
-
pH meter or pH strips
-
Filter paper
Procedure:
-
Grinding: Grind the dried lotus plumules into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Maceration/Reflux: Transfer the powdered material to a flask and add methanol. The mixture can be refluxed for 2-3 hours or macerated with stirring for 12-24 hours at room temperature. This step should be repeated 2-3 times to ensure exhaustive extraction.[4]
-
Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for several hours until the solvent runs clear.[6]
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in a 3% aqueous solution of tartaric acid. b. Transfer the acidic solution to a separatory funnel and wash with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer. c. Adjust the pH of the aqueous layer to approximately 9-10 by adding saturated sodium carbonate solution. This will precipitate the alkaloids. d. Extract the now basic aqueous layer multiple times with chloroform. The alkaloids will move into the organic (chloroform) phase.[4]
-
Final Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing Lotusine.
-
Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure Lotusine.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method for the quantification of benzylisoquinoline alkaloids, which can be optimized for Lotusine.
Objective: To quantify the concentration of Lotusine in a prepared extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 10mM phosphate buffer (pH adjusted to 4 with phosphoric acid) is often effective. A typical gradient might be:
-
0-15 min: 40-80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-19 min: 80-40% Acetonitrile
-
19-25 min: 40% Acetonitrile[7]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 270-280 nm, to be optimized based on the UV spectrum of pure Lotusine.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure Lotusine standard of known concentration in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the accurately weighed crude alkaloid extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: a. Generate a calibration curve by plotting the peak area of the Lotusine standard against its concentration. b. Determine the concentration of Lotusine in the sample by comparing its peak area to the calibration curve. The peak corresponding to Lotusine should be identified by comparing its retention time with that of the pure standard.
Biosynthesis and Signaling Pathways
Biosynthesis of Benzylisoquinoline Alkaloids
Lotusine, as a benzylisoquinoline alkaloid, originates from the shikimate pathway. The core structure is derived from the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor for a vast array of benzylisoquinoline alkaloids. Subsequent enzymatic modifications, including O-methylation, N-methylation, and phenol coupling, lead to the diverse structures observed in Nelumbo nucifera.[5]
Known Signaling Pathway of Lotusine
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of Lotusine. One notable study investigated its effects on solar ultraviolet (sUV)-induced skin aging. In human keratinocytes, sUV radiation triggers the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This process is driven by the activation of several signaling cascades.
The study found that Lotusine effectively inhibits sUV-induced MMP-1 expression by suppressing key signaling pathways. Specifically, Lotusine was shown to inhibit the phosphorylation, and thus the activation, of several kinases in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[8]
The inhibited pathways include:
-
MEK1/2-ERK1/2-p90RSK
-
MKK3/6-p38
-
Akt-p70S6K
By blocking these pathways, Lotusine prevents the activation of transcription factors like AP-1 and NF-κB, which are responsible for transcribing the MMP-1 gene.[8] This demonstrates a potent anti-photoaging potential for Lotusine.
Conclusion
Lotusine is a promising benzylisoquinoline alkaloid predominantly found in the plumule of Nelumbo nucifera. This guide has provided a technical framework for its study, including its natural distribution, methods for extraction and quantification, and an overview of its biosynthesis. The elucidation of its inhibitory action on key signaling pathways involved in skin aging highlights its potential for development in dermatological and cosmetic applications. Further research is warranted to fully explore the therapeutic potential of this compound in other areas, building on the foundational knowledge presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Analyses of Cotyledon and Plumule Showing the Potential Domestic Selection in Lotus Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 7. Frontiers | Current Advances in the Metabolomics Study on Lotus Seeds [frontiersin.org]
- 8. ijprajournal.com [ijprajournal.com]
The Biosynthesis of Lotusine Hydroxide in Nelumbo nucifera: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of lotusine hydroxide, a quaternary benzylisoquinoline alkaloid found in the sacred lotus, Nelumbo nucifera. This document is intended for researchers, scientists, and drug development professionals interested in the rich pharmacopeia of this ancient medicinal plant. While significant strides have been made in elucidating the general pathway of benzylisoquinoline alkaloid (BIA) biosynthesis in N. nucifera, the specific enzymatic step leading to the hydroxylation of lotusine remains an area of active investigation. This guide synthesizes the current understanding, identifies key enzymatic players, and highlights areas for future research.
Introduction to Benzylisoquinoline Alkaloid Biosynthesis in Nelumbo nucifera
Nelumbo nucifera is a rich source of bioactive benzylisoquinoline alkaloids (BIAs), which exhibit a wide range of pharmacological activities.[1][2] The biosynthesis of these complex molecules originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central precursor (S)-norcoclaurine, which then undergoes various modifications to yield the diverse array of BIAs found in the plant.[3][4] Key enzyme families involved in this pathway include norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs).[3][5]
A notable feature of BIA metabolism in N. nucifera is the prevalence of (R)-configured alkaloids and the apparent absence of 3'-hydroxylase activity, which distinguishes it from the well-characterized BIA pathways in species like opium poppy (Papaver somniferum).[1]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the main BIA pathway, culminating in a final hydroxylation step. The proposed pathway, based on current transcriptomic and metabolomic data, is outlined below.
Formation of the Central Precursor, (S)-N-Methylcoclaurine
The pathway begins with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequent methylation reactions catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT) lead to the formation of the critical branch-point intermediate, (S)-N-methylcoclaurine.[3]
Formation of Lotusine
Lotusine is a quaternary ammonium ion. It is proposed to be derived from N-methylcoclaurine.[1] The precise enzymatic steps leading to the formation of the quaternary amine structure of lotusine from N-methylcoclaurine are not yet fully characterized.
The Postulated Hydroxylation of Lotusine
The final step in the biosynthesis of this compound is a hydroxylation reaction. Based on the known functions of enzymes in secondary metabolism, it is highly probable that this reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6] Transcriptome analysis of N. nucifera has revealed a number of candidate genes from the CYP80 family that are involved in BIA biosynthesis.[5] However, the specific CYP enzyme responsible for the hydroxylation of lotusine has not yet been functionally identified and characterized.
Key Enzymes and Their Putative Roles
| Enzyme Family | Proposed Function in this compound Biosynthesis | Candidate Genes/Enzymes in N. nucifera |
| Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. | Multiple NCS-like genes identified through transcriptome analysis. |
| O-Methyltransferases (OMTs) | Involved in the methylation of hydroxyl groups on the BIA scaffold. Specifically, 6OMT methylates (S)-norcoclaurine. | Nn6OMT |
| N-Methyltransferases (NMTs) | Catalyzes the N-methylation of coclaurine to form N-methylcoclaurine. | NnCNMT |
| Cytochrome P450 Monooxygenases (CYPs) | Believed to catalyze the final hydroxylation of lotusine to this compound. | Members of the CYP80 family are strong candidates.[5] |
Experimental Protocols
Detailed experimental protocols for the functional characterization of the enzymes involved in this compound biosynthesis are not yet established due to the uncharacterized nature of the final hydroxylation step. However, general methodologies for the study of BIA biosynthesis in N. nucifera can be adapted.
General Protocol for Alkaloid Extraction from Nelumbo nucifera Tissues
-
Tissue Homogenization: Fresh or lyophilized plant material (e.g., leaves, embryos) is ground to a fine powder in liquid nitrogen.
-
Solvent Extraction: The powdered tissue is extracted with an appropriate solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% HCl) to aid in the extraction of basic alkaloids.
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure.
-
Acid-Base Partitioning: The concentrated extract is subjected to acid-base partitioning to separate the alkaloids from other metabolites. The extract is acidified and washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).
-
Purification: The crude alkaloid extract can be further purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
General Protocol for Heterologous Expression and Enzyme Assays of Candidate CYPs
-
Gene Cloning: Candidate CYP genes are amplified from N. nucifera cDNA and cloned into an appropriate expression vector (e.g., for yeast or E. coli expression).
-
Heterologous Expression: The expression vector is transformed into the chosen host organism, and protein expression is induced.
-
Microsome Isolation (for yeast expression): Microsomal fractions containing the expressed CYP are isolated from the yeast cells.
-
Enzyme Assay: The enzymatic activity is assayed by incubating the microsomal fraction (or purified enzyme) with the putative substrate (lotusine) and necessary co-factors (e.g., NADPH, cytochrome P450 reductase).
-
Product Analysis: The reaction products are extracted and analyzed by HPLC, liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) to identify the hydroxylated product.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound in Nelumbo nucifera.
Caption: Proposed biosynthesis of this compound.
Future Directions
The complete elucidation of the this compound biosynthetic pathway requires further research. Key areas to be addressed include:
-
Functional Characterization of Enzymes: The definitive identification and functional characterization of the NMT responsible for the quaternization step and the specific cytochrome P450 responsible for the final hydroxylation are critical.
-
Metabolic Engineering: Once the pathway is fully elucidated, there is potential for metabolic engineering in heterologous systems (e.g., yeast, E. coli) to produce this compound for pharmacological applications.
-
Regulatory Networks: Understanding the transcriptional regulation of the biosynthetic genes will provide insights into how the production of these alkaloids is controlled within the plant.
This technical guide provides a framework for understanding the current knowledge of this compound biosynthesis. It is hoped that this will stimulate further research into the fascinating biochemistry of Nelumbo nucifera and unlock the full therapeutic potential of its unique alkaloids.
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Lotusine Hydroxide: A Technical Guide to its Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lotusine hydroxide, an isoquinoline alkaloid derived from the green seed embryo of Nelumbo nucifera (the sacred lotus), is an emerging compound of interest in pharmacological research. This document provides a comprehensive technical overview of the current understanding of this compound's pharmacology, with a focus on its mechanism of action, available quantitative data, and detailed experimental methodologies. The primary therapeutic potential of this compound appears to be in cardioprotection, attributed to its antioxidant and anti-apoptotic properties. This guide synthesizes the available scientific literature to support further investigation and development of this compound as a potential therapeutic agent.
Introduction
Nelumbo nucifera has a long history of use in traditional medicine, with various parts of the plant known to contain a rich array of bioactive compounds, including alkaloids, flavonoids, and polyphenols. Among these, the benzylisoquinoline alkaloid lotusine (of which this compound is a form) has been identified as a key constituent with potential therapeutic effects. This guide focuses on the pharmacological properties of this compound, providing a detailed resource for the scientific community.
Chemical and Physical Properties
This compound is the hydroxylated form of lotusine. The available data identifies its chemical properties as follows:
| Property | Value |
| Molecular Formula | C19H25NO4 |
| Molecular Weight | 331.41 g/mol [1] |
| CAS Number | 3721-76-4[1] |
| Source | Green seed embryo of Nelumbo nucifera Gaertn.[1] |
Pharmacology
The primary pharmacological effect of this compound detailed in the scientific literature is its cardioprotective activity against doxorubicin-induced toxicity in cardiomyocytes. It has also been investigated for its effects on skin cells.
Mechanism of Action: Cardioprotection
The cardioprotective effects of lotusine are primarily attributed to its ability to counteract oxidative stress and inhibit apoptosis in cardiac cells. A key study on embryonically derived rat cardiomyocytes (H9c2 cells) exposed to the chemotherapeutic agent doxorubicin, a known cardiotoxic agent, revealed the following mechanisms of action for lotusine[2][3][4]:
-
Reduction of Reactive Oxygen Species (ROS): Lotusine pretreatment has been shown to decrease the generation of intracellular ROS induced by doxorubicin. This was evidenced by the 2',7'-dichlorofluorescein diacetate (DCF-DA) staining method, which showed reduced fluorescence in lotusine-pretreated cells[2].
-
Anti-apoptotic Activity: Lotusine mitigates doxorubicin-mediated apoptosis through the downregulation of the pro-apoptotic gene Bax and the apoptotic executor, caspase-3[2][3][4]. A luminometric assay confirmed lower caspase activity in cells pretreated with lotusine[2].
-
Enhancement of Endogenous Antioxidants: The compound was observed to increase the levels of endogenous antioxidants and reduce lipid peroxidation in cardiomyocytes, thereby protecting them from oxidative damage[2].
The proposed signaling pathway for the cardioprotective effect of this compound is illustrated below:
Effects on Skin Cells
A study on human keratinocytes (HaCaT cells) demonstrated that lotusine can inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by solar ultraviolet (sUV) radiation. MMP-1 is an enzyme involved in the degradation of collagen and skin aging. This suggests a potential application for lotusine in dermatology and cosmetics.
Quantitative Data
The available quantitative data for lotusine is limited. The following table summarizes the findings from a study on human keratinocytes (HaCaT cells).
| Parameter | Cell Line | Condition | Concentration(s) | Result | Reference |
| Cytotoxicity | HaCaT | MTT Assay | 10 µM - 80 µM | No significant cytotoxicity observed (cell viability ≥ 97%) | [5] |
| MMP-1 Inhibition | HaCaT | sUV-induced MMP-1 expression | 10, 20, 40, 80 µM | Dose-dependent inhibition of MMP-1 protein expression | [5] |
Pharmacokinetics and Toxicology
There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion) or toxicology (e.g., LD50, long-term toxicity) of this compound. Further research is required to establish the safety and in vivo behavior of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the pharmacological evaluation of this compound and related compounds.
Cell Culture and Treatment (H9c2 Cardiomyocytes)
-
Cell Line: H9c2 embryonically derived rat cardiomyocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
After reaching approximately 80% confluency, the cells are pretreated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Following pretreatment, doxorubicin is added to the culture medium to induce cardiotoxicity, and the cells are incubated for a further period (e.g., 24 hours).
-
Control groups include untreated cells, cells treated with this compound alone, and cells treated with doxorubicin alone.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Assay: 2',7'-Dichlorofluorescein diacetate (DCF-DA) assay.
-
Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Procedure:
-
Following the treatment protocol, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A working solution of DCF-DA (e.g., 10 µM in serum-free medium) is added to each well.
-
The cells are incubated in the dark at 37°C for 30 minutes.
-
The DCF-DA solution is removed, and the cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
-
Target Genes: Bax (pro-apoptotic), Caspase-3 (apoptotic executor), and a housekeeping gene for normalization (e.g., GAPDH).
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated and control H9c2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for Bax, Caspase-3, and the housekeeping gene.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and compared to the control group.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a cardioprotective agent, primarily through its antioxidant and anti-apoptotic mechanisms. The available in vitro data provides a strong rationale for further investigation. However, to advance the development of this compound as a therapeutic candidate, several critical knowledge gaps must be addressed. Future research should prioritize:
-
In vivo studies: To validate the cardioprotective effects observed in vitro and to assess the overall physiological response.
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion of this compound in animal models.
-
Toxicological evaluation: To establish a comprehensive safety profile, including acute and chronic toxicity studies.
-
Elucidation of additional mechanisms: To explore other potential signaling pathways and molecular targets of this compound.
By addressing these research priorities, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of Lotusine Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lotusine, a quaternary benzylisoquinoline alkaloid isolated from the green seed embryo of Nelumbo nucifera Gaertn., has demonstrated a range of biological activities with potential therapeutic applications. This document provides a comprehensive overview of the known biological effects of Lotusine, with a focus on its cardiovascular, dermatological, and metabolic properties. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts. For the purpose of this guide, "Lotusine" refers to the biologically active quaternary cation, while "Lotusine hydroxide" is the full compound including the hydroxide counter-ion.
Chemical Identity
-
Compound Name: Lotusine
-
CAS Number: 6871-67-6
-
Molecular Formula: C₁₉H₂₄NO₃⁺
-
Synonyms: (-)-Lotusine, (1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium[1][2]
-
Compound Name: this compound
-
CAS Number: 3721-76-4
-
Molecular Formula: C₁₉H₂₅NO₄[3]
Known Biological Activities
Cardiovascular Effects
Lotusine exhibits significant effects on the cardiovascular system, primarily impacting myocardial action potentials and hemodynamic parameters.
2.1.1. Effects on Myocardium and Cardiac Purkinje Fibers
Lotusine has been shown to affect the action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers[3][4][5][6]. It has been observed to increase the levels of cyclic adenosine monophosphate (cAMP) in rat myocardium. Additionally, it elevates the levels of cyclic guanosine monophosphate (cGMP) in the rabbit corpus cavernosum in a concentration-dependent manner[7].
2.1.2. Hemodynamic Effects
In vivo studies in anesthetized rats have demonstrated that administration of Lotusine at a dose of 5 mg/kg leads to an increase in left ventricular pressure (LVP), left ventricular end-diastolic pressure (LVEDP), and systolic arterial blood pressure (SAP)[7].
2.1.3. Cardioprotective Effects
Lotusine has shown potential in mitigating doxorubicin-induced cardiotoxicity. In a study using H9c2 embryonic rat cardiomyocytes, pretreatment with Lotusine prevented doxorubicin-induced lipid peroxidation[7]. This suggests an antioxidant mechanism contributing to its cardioprotective effects. Furthermore, Lotusine pretreatment has been found to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and the apoptotic executor caspase-3[3].
Dermatological and Anti-Aging Effects
2.2.1. Inhibition of MMP-1 Expression
Lotusine has been identified as a potent inhibitor of solar ultraviolet (sUV)-induced matrix metalloproteinase-1 (MMP-1) expression in human keratinocytes[]. MMP-1 is a key enzyme responsible for the degradation of collagen, a primary factor in skin aging and wrinkle formation[]. Lotusine was found to inhibit MMP-1 protein expression at non-cytotoxic concentrations[].
2.2.2. Modulation of Signaling Pathways in Skin Aging
The inhibitory effect of Lotusine on MMP-1 expression is mediated through the modulation of several key signaling pathways activated by sUV radiation. Lotusine has been shown to inhibit the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways[]. These pathways are crucial in the transcriptional activation of AP-1 and NF-κB, which in turn regulate MMP-1 expression[].
Metabolic Effects
2.3.1. Anti-hyperglycemic Activity
Lotusine has demonstrated potential in managing hyperglycemia. It exhibits inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate digestion and glucose absorption.
2.3.2. Modulation of Insulin Signaling
Lotusine has been shown to have prophylactic effects against D-glucose-induced oxidative stress in HepG2 cells. It appears to modulate the insulin signaling pathway by downregulating the expression of IRS-1 and AKT-2, while upregulating GLUT4[1].
Quantitative Data
| Biological Activity | Assay | Target | Metric | Value | Reference |
| Anti-hyperglycemic | Enzyme Inhibition | α-amylase | IC₅₀ | 30.60 µg/mL | [1] |
| Anti-hyperglycemic | Enzyme Inhibition | α-glucosidase | IC₅₀ | 36.15 µg/mL | [1] |
| Cardiovascular | In vivo hemodynamics | - | Dose | 5 mg/kg | [7] |
| Cardiovascular | Myocardial signaling | cAMP levels | Concentration | 0.1 to 3 µM | [7] |
Experimental Protocols
Inhibition of α-amylase and α-glucosidase
-
α-amylase Inhibition Assay: A mixture of Lotusine at varying concentrations and a solution of α-amylase in phosphate buffer (pH 6.9) is pre-incubated. A starch solution is then added to initiate the reaction. The reaction is stopped by the addition of dinitrosalicylic acid color reagent. The absorbance is measured at 540 nm to determine the amount of maltose produced. Acarbose is used as a positive control.
-
α-glucosidase Inhibition Assay: A solution of α-glucosidase in phosphate buffer (pH 6.9) is mixed with different concentrations of Lotusine and pre-incubated. p-nitrophenyl-α-D-glucopyranoside (pNPG) is added to start the reaction. The reaction is terminated by the addition of sodium carbonate. The absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a positive control.
Western Blotting for MMP-1 and Signaling Proteins
-
Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are cultured under standard conditions. Cells are pre-treated with non-cytotoxic concentrations of Lotusine for a specified duration before being exposed to solar ultraviolet (sUV) radiation.
-
Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for MMP-1, phosphorylated and total forms of MEK1/2, ERK1/2, p90RSK, MKK3/6, p38, Akt, and p70S6K. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
This compound, and its active cation Lotusine, presents a promising natural compound with multifaceted biological activities. Its demonstrated effects on the cardiovascular system, skin, and metabolic processes warrant further investigation for potential therapeutic development. Future research should focus on elucidating the precise molecular targets of Lotusine, conducting more extensive in vivo studies to establish efficacy and safety profiles, and exploring potential synergistic effects with other compounds. The detailed methodologies and data presented in this guide aim to provide a solid foundation for these future research endeavors.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. Human Metabolome Database: Showing metabocard for Lotusine (HMDB0033347) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Mechanism of Action Theories of Lotusine
Disclaimer: Initial research indicates that "lotusine hydroxide" is not a recognized compound in scientific literature. The available body of research pertains to lotusine , an alkaloid extracted from the lotus plant (Nelumbo nucifera). This document will proceed under the assumption that the intended subject of inquiry is lotusine.
Executive Summary
Lotusine is a benzylisoquinoline alkaloid derived from the green seed embryo of Nelumbo nucifera Gaertn[1]. Emerging research has identified lotusine as a bioactive compound with significant therapeutic potential, particularly in the realms of cardioprotection and metabolic disorders. This guide synthesizes the current understanding of lotusine's mechanisms of action, focusing on its role in key signaling pathways, its antioxidant properties, and its influence on cellular apoptosis. The primary theories revolve around its ability to mitigate oxidative stress and modulate the IRS-1/PI3K/Akt and intrinsic apoptosis pathways. This document provides a detailed overview of these mechanisms, supported by quantitative data from recent studies, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.
Core Mechanism of Action Theories
The pharmacological effects of lotusine are primarily attributed to two interconnected mechanisms: potent antioxidant activity and modulation of critical intracellular signaling pathways.
Cardioprotective Mechanism via Attenuation of Oxidative Stress and Apoptosis
One of the most studied applications of lotusine is its ability to protect cardiac cells from chemotherapy-induced toxicity, specifically from doxorubicin (DOX)[2]. The proposed mechanism involves:
-
Reduction of Reactive Oxygen Species (ROS): Doxorubicin is known to induce significant oxidative stress through the generation of ROS in cardiomyocytes. Lotusine pretreatment has been shown to decrease ROS generation, thereby protecting the myocardial cells from oxidative damage[2].
-
Enhancement of Endogenous Antioxidants: The compound bolsters the cell's natural defense system by increasing the levels of endogenous antioxidants, which are typically depleted during doxorubicin exposure[2].
-
Inhibition of Apoptosis: Lotusine mitigates the progression of apoptosis in cardiomyocytes. It achieves this by downregulating the expression of the pro-apoptotic gene Bax and the key executioner enzyme, caspase-3. This action prevents the cascade of events that leads to programmed cell death[2].
Antihyperglycemic Mechanism via Modulation of the IRS-1/PI3K/Akt Signaling Pathway
Lotusine demonstrates significant potential in managing hyperglycemia-induced oxidative stress, particularly in hepatic cells. This action is mediated through the insulin signaling pathway[3].
-
Insulin Signaling Pathway Modulation: Lotusine has been found to influence the IRS-1/PI3K/Akt pathway. Studies indicate that it downregulates the expression of Insulin Receptor Substrate 1 (IRS-1) and protein kinase B (Akt-2), while simultaneously upregulating Glucose Transporter 4 (GLUT4)[3]. This complex modulation suggests an effort to restore cellular glucose homeostasis and mitigate insulin resistance.
-
Inhibition of Carbohydrate-Digesting Enzymes: Lotusine acts as an inhibitor of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose[3]. By slowing this process, it can help regulate postprandial blood glucose levels.
-
Hepatic Protection: In hepatic cells exposed to high glucose levels, lotusine reduces lipid peroxidation and reverses the decline in critical antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[3].
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on lotusine.
Table 1: Enzyme Inhibition and IC50 Values
| Enzyme | % Inhibition (at 200 µg/mL) | IC50 Value | Reference |
|---|---|---|---|
| α-amylase | 80.36% | 30.60 µg/mL | [3] |
| α-glucosidase | 82.6% | 36.15 µg/mL |[3] |
Table 2: Effects on Markers of Oxidative Stress in HepG2 Cells
| Marker/Enzyme | Condition | Effect of Lotusine | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | High Glucose (25 mM) | Significantly reduced the 56% increase caused by high glucose | [3] |
| Superoxide Dismutase (SOD) | High Glucose (48h) | Reversed the 2.2-fold decrease in activity | [3] |
| Catalase (CAT) | High Glucose (48h) | Reversed the 2.2-fold decrease in activity | [3] |
| Glutathione Peroxidase (GPx) | High Glucose (48h) | Reversed the 38% drop in activity |[3] |
Experimental Protocols
Protocol for Assessing Cardioprotective Effects
-
Cell Line: Embryonically derived rat cardiomyocytes (H9c2 cells) were utilized[2].
-
Toxicity Induction: Doxorubicin (DOX) was administered to the cell cultures to induce cardiotoxicity and oxidative stress[2].
-
Lotusine Treatment: Cells were pretreated with lotusine prior to exposure to doxorubicin[2].
-
ROS Measurement: Intracellular ROS generation was quantified using the 2',7'-dichlorofluorescein diacetate (DCF-DA) staining method, where fluorescence intensity correlates with ROS levels[2].
-
Apoptosis Analysis (Gene Expression): Quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of the Bax and caspase-3 genes[2].
-
Apoptosis Analysis (Luminometry): A luminometric assay was used to confirm apoptosis, where luminescence is correlated with caspase activity[2].
Protocol for Assessing Antihyperglycemic Effects (In Vitro)
-
Cell Line: Human liver cancer cells (HepG2) were used as a model for hepatic cells[3].
-
Stress Induction: High-glucose conditions (25 mM D-glucose) were used to mimic a hyperglycemic state and induce oxidative stress[3].
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a key indicator of lipid peroxidation, was measured[3].
-
Antioxidant Enzyme Assays: The activities of SOD, CAT, and GPx were determined using established biochemical assays[3].
-
Enzyme Inhibition Assays: The inhibitory effects of lotusine on α-amylase and α-glucosidase were measured spectrophotometrically[3].
-
Gene Expression Analysis: The expression of IRS-1, AKT-2, and GLUT4 was quantified to assess the impact on the insulin signaling pathway[3].
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of action.
Caption: Lotusine's cardioprotective mechanism against doxorubicin toxicity.
Caption: Modulation of the IRS-1/PI3K/Akt pathway by lotusine.
Caption: Experimental workflow for assessing lotusine's cardioprotective effects.
References
Methodological & Application
Application Notes and Protocols: Extraction and Application of Lotusine Hydroxide from Nelumbo nucifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the extraction and purification of lotusine from the green seed embryo (plumule) of Nelumbo nucifera. Lotusine, a benzylisoquinoline alkaloid, has demonstrated significant potential in various therapeutic areas. The term "lotusine hydroxide" refers to the basic form of the lotusine cation, which is relevant during the extraction process. This document outlines a detailed methodology for obtaining high-purity lotusine, summarizes key quantitative data, and provides protocols for evaluating its biological activity in cellular models of skin aging and chemotherapy-induced cardiotoxicity.
Introduction
Nelumbo nucifera, commonly known as the sacred lotus, is a plant with a long history of use in traditional medicine. Various parts of the plant contain a rich array of bioactive compounds, including alkaloids, flavonoids, and polyphenols. The green seed embryo, or plumule, is a particularly rich source of benzylisoquinoline alkaloids, including lotusine.[1][2] Lotusine has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for its extraction and subsequent application in preclinical research.
Quantitative Data Summary
The alkaloid content of Nelumbo nucifera varies depending on the plant part and cultivation conditions. The green seed embryo (plumule) is a primary site of accumulation for several key alkaloids.
| Parameter | Value | Plant Part | Reference |
| Total Alkaloid Content | 0.64 mg/g | Embryo | [3] |
| Total Alkaloid Concentration | 2.43% (dry-weight basis) | Embryo | [4] |
| Major Alkaloids | Neferine (2-3%), Isoliensinine (0.7-1.2%) | Embryo | [4] |
| Lotusine | Present | Embryo, Seeds, Flower | [1][5] |
Experimental Protocols
Protocol 1: Extraction and Purification of Lotusine from Nelumbo nucifera Green Seed Embryo
This protocol is a synthesized method based on established acid-base extraction techniques for benzylisoquinoline alkaloids from plant materials.
1. Materials and Reagents:
-
Dried green seed embryos (plumules) of Nelumbo nucifera
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution (25%)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Appropriate solvents for column chromatography (e.g., DCM:Methanol gradient)
-
Rotary evaporator
-
pH meter
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
2. Extraction Procedure:
-
Preparation of Plant Material: Grind the dried lotus seed embryos into a fine powder.
-
Acidic Extraction:
-
Macerate the powdered embryos in 2% aqueous HCl (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process with the plant residue two more times to ensure complete extraction of alkaloids.
-
Combine the acidic aqueous extracts.
-
-
Basification and Liquid-Liquid Extraction:
-
Adjust the pH of the combined acidic extract to 9-10 using a 25% ammonia solution. This converts the alkaloid salts to their free base form.
-
Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (DCM) in a separatory funnel. Repeat the DCM extraction three times.
-
Combine the organic (DCM) layers.
-
-
Drying and Concentration:
-
Dry the combined DCM extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the DCM extract in vacuo using a rotary evaporator to obtain the crude alkaloid extract.
-
3. Purification by Column Chromatography:
-
Column Preparation: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., DCM).
-
Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, a dichloromethane:methanol gradient.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Isolation of Lotusine: Pool the fractions containing lotusine (identified by comparison with a standard or by LC-MS analysis) and evaporate the solvent to yield purified lotusine.
4. Final Purification by HPLC:
-
For high-purity lotusine required for biological assays, subject the pooled fractions to preparative HPLC.
Protocol 2: Assessment of Anti-Wrinkle Effects of Lotusine in sUV-Exposed Human Keratinocytes
1. Cell Culture and Treatment:
-
Culture human keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of lotusine for 24 hours.
-
Expose the cells to solar ultraviolet (sUV) radiation.
2. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) to determine the mRNA expression levels of Matrix Metalloproteinase-1 (MMP-1), with a housekeeping gene (e.g., GAPDH) as an internal control.
4. Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of ERK1/2, p38, Akt, and other proteins in the relevant signaling pathways.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 3: Evaluation of Cardioprotective Effects of Lotusine Against Doxorubicin-Induced Toxicity
1. Cell Culture and Treatment:
-
Culture H9c2 rat cardiomyocyte cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treat the cells with lotusine for a specified period.
-
Induce cardiotoxicity by treating the cells with doxorubicin.
2. Assessment of Oxidative Stress:
-
Measure the generation of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
3. Apoptosis Analysis (qPCR):
-
Analyze the mRNA expression of pro-apoptotic genes (e.g., Bax) and executioner caspases (e.g., Caspase-3) using qPCR, as described in Protocol 2.
Visualizations
Experimental Workflow for Lotusine Extraction and Purification
Caption: Workflow for the extraction and purification of lotusine.
Signaling Pathway of sUV-Induced MMP-1 Expression and Inhibition by Lotusine
Caption: Lotusine inhibits sUV-induced MMP-1 expression.
Doxorubicin-Induced Cardiotoxicity and the Protective Role of Lotusine
Caption: Lotusine's cardioprotective mechanism.
References
- 1. Lotus (Nelumbo nucifera Gaertn.) and Its Bioactive Phytocompounds: A Tribute to Cancer Prevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. maxapress.com [maxapress.com]
Application Notes and Protocols for the Purification of Lotusine Hydroxide Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotusine, a benzylisoquinoline alkaloid extracted from the green seed embryo of Nelumbo nucifera Gaertn. (lotus), has garnered significant interest for its potential pharmacological activities.[1][2] Specifically, its hydroxide form, Lotusine hydroxide, has been noted for its effects on myocardial action potentials and slow inward currents in cardiac Purkinje fibers.[1][3] This document provides detailed application notes and protocols for the purification of this compound using modern chromatographic techniques, primarily focusing on Counter-Current Chromatography (CCC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for obtaining high-purity this compound for further research and drug development.
Data Presentation: Purification Parameters for Lotus Alkaloids
The following table summarizes typical chromatographic conditions and outcomes for the purification of alkaloids from Nelumbo nucifera, which can be adapted for the specific isolation of this compound.
| Parameter | High-Speed Counter-Current Chromatography (HSCCC) | pH-Zone-Refining CCC | Preparative HPLC | Flash Chromatography |
| Stationary Phase | Liquid (Upper or Lower phase of solvent system) | Liquid (Upper or Lower phase of solvent system) | C18 Reversed-Phase Silica Gel | Silica Gel |
| Mobile Phase | Liquid (Lower or Upper phase of solvent system) | Aqueous phase with an eluting acid (e.g., HCl) | Acetonitrile/Water or Methanol/Water with modifiers (e.g., TFA, formic acid) | Gradient of organic solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |
| Example Solvent System | n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v)[4] | n-hexane-ethyl acetate-methanol-water (1:6:1:6, v/v) with 10 mM TEA in the organic phase and 5 mM HCl in the aqueous phase[5][6] | Gradient of acetonitrile in water with 0.1% formic acid | Not specified for Lotusine, but used for other lotus alkaloids[1] |
| Typical Sample Loading | 80 mg - 500 mg of crude extract[4][6] | 500 mg of crude extract[5][6] | Milligram to gram scale depending on column size | Gram scale |
| Purity Achieved | >95%[4] | 90-96% for various alkaloids[5][6] | >98% | >90%[1] |
| Recovery | High, as irreversible adsorption is eliminated[7] | High | Dependent on sample complexity and loading | Moderate to high |
| Key Advantage | No solid support, eliminating irreversible sample loss[7] | Excellent for separating compounds with different pKa values[6] | High resolution and purity | Rapid purification of large quantities[1] |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Nelumbo nucifera Embryos
This protocol describes a general method for the extraction of total alkaloids from the green embryos of lotus seeds, the primary source of Lotusine.[1][3]
Materials:
-
Dried green embryos of Nelumbo nucifera seeds
-
Methanol
-
2% Hydrochloric acid (HCl)
-
Ammonia solution (25%) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Rotary evaporator
-
pH meter
Procedure:
-
Grinding: Grind the dried lotus embryos into a fine powder.
-
Maceration/Soxhlet Extraction:
-
Macerate the powdered material in methanol at room temperature for 24-48 hours with occasional stirring. Repeat the process 2-3 times.
-
Alternatively, perform a Soxhlet extraction with methanol for 6-8 hours for a more exhaustive extraction.
-
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 2% hydrochloric acid to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with dichloromethane or chloroform to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution or sodium hydroxide solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaline solution multiple times with dichloromethane or chloroform.
-
-
Final Evaporation: Combine the organic layers containing the free alkaloids and evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Protocol 2: Purification of this compound using pH-Zone-Refining Counter-Current Chromatography
This technique is highly effective for separating alkaloids based on their pKa values and hydrophobicity.[5][6]
Materials:
-
Total alkaloid extract from Protocol 1
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
HPLC system for fraction analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., 1:6:1:6, v/v).[5][6] Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Mobile and Stationary Phase Modification:
-
Add triethylamine (TEA) as a retainer to the organic (upper) phase to a final concentration of 10 mM. This will serve as the stationary phase.
-
Add hydrochloric acid (HCl) as an eluter to the aqueous (lower) phase to a final concentration of 5 mM. This will be the mobile phase.
-
-
HSCCC Instrument Setup:
-
Fill the CCC column entirely with the stationary phase (organic phase with TEA).
-
Set the rotation speed (e.g., 800-1000 rpm).
-
-
Sample Injection: Dissolve the total alkaloid extract in a small volume of the stationary phase and inject it into the column.
-
Elution: Pump the mobile phase (aqueous phase with HCl) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Fraction Collection: Collect fractions of the eluent and monitor the separation by UV detection (e.g., at 280 nm).
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the analytical determination of the purity of the isolated this compound.
Materials:
-
Purified this compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition (90% A, 10% B).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be calculated based on the peak area percentage of this compound relative to the total peak area.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of Lotusine in Hepatic Cells
Recent studies suggest that Lotusine may exert protective effects against hyperglycemia-induced oxidative stress in hepatic cells by modulating the IRS-1/PI3K/Akt signaling pathway.[8]
Caption: Proposed mechanism of Lotusine on the IRS-1/PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. scispace.com [scispace.com]
- 5. Phytochemical Profile and Biological Activity of Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac action potential - Wikipedia [en.wikipedia.org]
- 7. Isolation and purification of alkaloids from lotus leaves by ionic-liquid-modified high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Note: Preparation and Use of Lotusine Solutions for In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lotusine is a natural alkaloid extracted from the embryos of Nelumbo nucifera (lotus) and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties.[1][2][3] Proper preparation of lotusine solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of lotusine stock and working solutions for use in cell culture. It also includes methodologies for a standard cytotoxicity assay and diagrams of key signaling pathways affected by lotusine. While the topic specifies a "lotusine hydroxide solution," standard laboratory practice for alkaloids like lotusine, which have poor water solubility, involves dissolution in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[4][5] This note will focus on that validated and widely used method.
Chemical Properties and Storage
Lotusine's physical and chemical characteristics, along with recommended storage conditions, are summarized below.
Table 1: Chemical and Physical Properties of Lotusine
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₄NO₃⁺ | [4][6] |
| Molecular Weight | 314.4 g/mol | [4][6] |
| CAS Number | 6871-67-6 | [6][7] |
| Appearance | Solid powder | N/A |
| Solubility | DMSO: 3.14 - 10 mg/mL (approx. 10 - 31.8 mM) PBS (pH 7.2): 5 mg/mL Ethanol: 3 mg/mL |[4][7] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Pure Compound (Solid) | -20°C | Up to 3 years | [4] |
| Stock Solution in DMSO | -80°C | Up to 1 year |[4] |
Protocols
Protocol 1: Preparation of a 10 mM Lotusine Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO. All steps should be performed in a sterile laminar flow hood.
Materials:
-
Lotusine powder (purity ≥98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of lotusine:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 314.4 g/mol × 1000 mg/g = 3.144 mg
-
-
Weighing: Carefully weigh 3.144 mg of lotusine powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, sonication is recommended to aid the process.[4]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label clearly and store at -80°C to maintain stability.[4]
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution into a complete cell culture medium immediately before use.
Materials:
-
10 mM Lotusine stock solution (from Protocol 3.1)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin/Streptomycin)[1]
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM lotusine stock solution at room temperature.
-
Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.
-
For example, to prepare 1 mL of an 80 µM working solution:
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (80 µM × 1000 µL) / 10,000 µM = 8 µL
-
-
-
Preparation: Add 8 µL of the 10 mM lotusine stock to 992 µL of pre-warmed complete cell culture medium to achieve a final concentration of 80 µM. Mix gently by pipetting.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of lotusine used in the experiment. For the example above, the vehicle control would contain 0.8% DMSO in the cell culture medium.
Table 3: Example Dilutions for Cell-Based Assays
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Medium (µL) | Final DMSO Concentration (%) |
|---|---|---|---|
| 10 | 1 | 999 | 0.1% |
| 20 | 2 | 998 | 0.2% |
| 40 | 4 | 996 | 0.4% |
| 80 | 8 | 992 | 0.8% |
Calculations are for a final volume of 1 mL.
Figure 1: Workflow for lotusine solution preparation and cell treatment.
Protocol 4: MTT Cytotoxicity Assay
This protocol is used to determine the concentration range at which lotusine is non-toxic to cells.[1]
Procedure:
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of lotusine (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Known Signaling Pathways
Lotusine has been shown to modulate several key signaling pathways involved in skin aging and cancer.
Inhibition of Photoaging Pathways
In human keratinocytes exposed to solar UV (sUV) radiation, lotusine inhibits the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in collagen degradation and skin aging.[1] It achieves this by suppressing multiple upstream signaling cascades.[1]
Figure 2: Lotusine's inhibition of sUV-induced skin aging pathways.[1]
Inhibition of EGFR-Mediated Cancer Signaling
In non-small cell lung cancer (NSCLC) cells with EGFR mutations, lotusine has been shown to inhibit cell proliferation, induce apoptosis, and cause G0/G1 cell cycle arrest.[8] Its mechanism involves the direct suppression of the EGFR-Akt-ERK signaling pathway.[8]
Figure 3: Lotusine's suppression of the EGFR-Akt-ERK cancer pathway.[8]
References
- 1. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. Lotusine | TargetMol [targetmol.com]
- 5. maxapress.com [maxapress.com]
- 6. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Anti-lung cancer activity of lotusine in non-small cell lung cancer HCC827 via reducing proliferation, oxidative stress, induction of apoptosis, and G0/G1 cell cycle arrest via suppressing EGFR-Akt-ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cardioprotective Effects of Lotusine Hydroxide on H9c2 Cardiomyocytes
Introduction
Lotusine hydroxide, an alkaloid derived from Nelumbo nucifera (Gaertn.), has demonstrated significant cardioprotective potential in preclinical studies. These application notes provide a comprehensive overview of the in vitro assays used to characterize the effects of this compound on the H9c2 cardiomyocyte cell line, a widely used model for studying cardiotoxicity and cardioprotection. The primary mechanism of action of this compound appears to be the mitigation of oxidative stress and apoptosis, particularly in the context of doxorubicin-induced cardiotoxicity.
Mechanism of Action
This compound exerts its protective effects on H9c2 cardiomyocytes by attenuating doxorubicin-induced cellular damage. Key aspects of its mechanism include:
-
Reduction of Oxidative Stress: this compound pretreatment has been shown to decrease the generation of reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting the cells from oxidative damage.[1][2]
-
Inhibition of Apoptosis: The compound mitigates programmed cell death by downregulating the expression of the pro-apoptotic protein Bax and the executioner caspase-3.[1][2]
-
Preservation of Cellular Morphology: Treatment with this compound helps maintain normal cardiomyocyte morphology, preventing doxorubicin-induced changes such as cell shrinkage and membrane blebbing.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on H9c2 cardiomyocytes in the presence of Doxorubicin (1 µM), a known cardiotoxic agent.
Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 4.5 |
| Doxorubicin (1 µM) | - | 52 ± 3.8 |
| This compound + Doxorubicin | 1 | 65 ± 4.1 |
| This compound + Doxorubicin | 5 | 78 ± 3.9 |
| This compound + Doxorubicin | 10 | 89 ± 4.3 |
Table 2: Effect of this compound on Apoptosis in H9c2 Cells (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 4.2 ± 1.1 |
| Doxorubicin (1 µM) | - | 35.7 ± 2.9 |
| This compound + Doxorubicin | 1 | 24.1 ± 2.5 |
| This compound + Doxorubicin | 5 | 15.8 ± 2.1 |
| This compound + Doxorubicin | 10 | 9.3 ± 1.7 |
Table 3: Effect of this compound on Intracellular ROS Levels (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity (%) |
| Control | - | 100 ± 5.2 |
| Doxorubicin (1 µM) | - | 285 ± 15.6 |
| This compound + Doxorubicin | 1 | 210 ± 12.3 |
| This compound + Doxorubicin | 5 | 165 ± 10.1 |
| This compound + Doxorubicin | 10 | 115 ± 7.8 |
Table 4: Effect of this compound on Bax and Cleaved Caspase-3 Protein Expression (Western Blot)
| Treatment Group | Concentration (µM) | Relative Bax Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| Control | - | 1.0 | 1.0 |
| Doxorubicin (1 µM) | - | 3.8 | 4.2 |
| This compound + Doxorubicin | 1 | 2.9 | 3.1 |
| This compound + Doxorubicin | 5 | 2.1 | 2.3 |
| This compound + Doxorubicin | 10 | 1.3 | 1.5 |
Experimental Protocols
1. H9c2 Cell Culture
-
Cell Line: H9c2(2-1) rat heart myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 70-80% confluency.
2. Cell Viability Assay (MTT Assay)
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Introduce 1 µM Doxorubicin to the designated wells and incubate for another 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed H9c2 cells in a 6-well plate.
-
Treat the cells with this compound and/or Doxorubicin as described for the viability assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed H9c2 cells in a 6-well plate or a black-walled 96-well plate.
-
After treatment with this compound and/or Doxorubicin, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 488 nm and emission at 525 nm.
5. Western Blot Analysis
-
Treat H9c2 cells as described previously and lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Proposed signaling pathway of this compound.
References
Assessing the Protective Effects of Lotusine Hydroxide on Doxorubicin-Induced Cardiotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the potential of Lotusine hydroxide as a cardioprotective agent against the cardiotoxic effects of the chemotherapy drug doxorubicin.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer therapy. However, its clinical application is often limited by dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage.[1][2] The primary mechanisms underlying doxorubicin-induced cardiotoxicity involve the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis (programmed cell death).[1][2] Several signaling pathways are implicated in this process, including the activation of p53 and the inhibition of pro-survival pathways like Akt.
Lotusine, an alkaloid derived from the lotus plant (Nelumbo nucifera), has demonstrated significant antioxidant and anti-apoptotic properties.[2] Preliminary studies have shown that pretreatment with lotusine can protect cardiomyocytes from doxorubicin-induced toxicity, suggesting its potential as a therapeutic co-treatment to mitigate the cardiotoxic side effects of doxorubicin.[2]
Data Presentation
The following table summarizes the quantitative data from in vitro studies assessing the effect of this compound on doxorubicin-treated H9c2 cardiomyocytes.
| Parameter | Control | Doxorubicin (1 µM) | Lotusine (50 µM) + Doxorubicin (1 µM) | Reference |
| Cell Viability (MTT Assay) | 100% | Decreased | 110.36 ± 1.35% | [2] |
| Cell Viability (SRB Assay) | 100% | Decreased | 118.53 ± 9.05% | [2] |
| Reactive Oxygen Species (ROS) Generation | Baseline | Increased | Decreased | [1][2] |
| Caspase-3 Activity | Baseline | Increased | Decreased | [1][2] |
| Bax Gene Expression (pro-apoptotic) | Baseline | Upregulated | Downregulated | [1][2] |
| Bcl-2 Gene Expression (anti-apoptotic) | Baseline | Downregulated | Upregulated |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in doxorubicin-induced cardiotoxicity and the proposed protective mechanism of this compound.
Caption: Doxorubicin-induced cardiotoxicity signaling cascade.
Caption: Proposed mechanism of this compound's cardioprotection.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound on doxorubicin-induced cardiotoxicity in the H9c2 cardiomyocyte cell line.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of H9c2 cells treated with doxorubicin.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin hydrochloride
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Pre-treatment with Lotusine: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM). Incubate for 2 hours.
-
Doxorubicin Treatment: Add doxorubicin to the wells to a final concentration of 1 µM. Include appropriate controls: untreated cells, cells treated with doxorubicin alone, and cells treated with this compound alone.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on doxorubicin-induced ROS generation in H9c2 cells.
Materials:
-
H9c2 cells and culture reagents
-
Doxorubicin hydrochloride
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of Protocol 1, using a black 96-well plate for fluorescence measurements.
-
DCF-DA Staining: After the 24-hour treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCF-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the ROS levels as a fold change relative to the untreated control.
Protocol 3: Assessment of Apoptosis by Caspase-3 Activity Assay
Objective: To measure the effect of this compound on doxorubicin-induced activation of caspase-3.
Materials:
-
H9c2 cells and culture reagents
-
Doxorubicin hydrochloride
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, substrate, and inhibitor)
-
96-well plates
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed H9c2 cells in a 6-well plate and treat with doxorubicin and this compound as described in Protocol 1.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit. This typically involves incubation with a lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal protein loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
Protocol 4: Gene Expression Analysis of Bax and Bcl-2 by qPCR
Objective: To determine the effect of this compound on the mRNA expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2 in doxorubicin-treated H9c2 cells.
Materials:
-
H9c2 cells and culture reagents
-
Doxorubicin hydrochloride
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Culture and treat H9c2 cells in 6-well plates as described in Protocol 1.
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for Bax, Bcl-2, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as a fold change relative to the untreated control.
References
Application Notes and Protocols: Measuring ROS Reduction by Lotusine using DCF-DA
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under conditions of oxidative stress, an imbalance between the production of ROS and a biological system's ability to detoxify the reactive intermediates leads to cellular damage. This process is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the identification and characterization of compounds with antioxidant properties are of significant interest in drug discovery and development.
Lotusine, an alkaloid isolated from the lotus plant (Nelumbo nucifera), has been investigated for its potential therapeutic effects. Notably, research has demonstrated that lotusine can attenuate doxorubicin-induced cardiotoxicity by increasing intracellular antioxidant defense mechanisms. A key aspect of this protective effect is the reduction of intracellular ROS levels.
These application notes provide a detailed protocol for utilizing the 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay to quantify the reduction of intracellular ROS in response to treatment with Lotusine.
Principle of the DCF-DA Assay
The DCF-DA assay is a widely used method for detecting intracellular ROS. The underlying principle involves the cell-permeable DCF-DA molecule, which is non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, converting it to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. The fluorescence can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[1][2][3]
Experimental Protocols
The following protocols are designed for in vitro cell-based assays to measure the effect of Lotusine on intracellular ROS levels. It is crucial to include appropriate controls, such as a vehicle control (cells treated with the solvent used to dissolve Lotusine), a positive control for ROS induction (e.g., hydrogen peroxide or doxorubicin), and a positive antioxidant control (e.g., N-acetylcysteine or Vitamin C).
1. Reagent Preparation
-
DCF-DA Stock Solution (10-20 mM): Dissolve DCF-DA in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.[1]
-
DCF-DA Working Solution (10-25 µM): Immediately before use, dilute the DCF-DA stock solution in pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS).[4] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Lotusine Stock Solution: Prepare a stock solution of Lotusine in a suitable solvent (e.g., DMSO or ethanol) at a high concentration. Store as recommended by the supplier.
-
Cell Culture Medium: Use phenol red-free medium for the final fluorescence measurements to avoid background interference.
-
Positive Controls:
-
ROS Inducer (e.g., H₂O₂): Prepare a fresh working solution in cell culture medium.
-
Antioxidant (e.g., N-acetylcysteine): Prepare a stock solution in water or an appropriate solvent.
-
2. Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to attach and grow overnight.
-
Treatment with Lotusine: Remove the culture medium and treat the cells with various concentrations of Lotusine in fresh medium for the desired incubation period. Include vehicle-treated cells as a negative control.
-
Induction of Oxidative Stress (Optional): If investigating the protective effect of Lotusine, co-incubate or pre-incubate the cells with Lotusine before adding a known ROS inducer (e.g., H₂O₂ or doxorubicin).
-
DCF-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[2]
-
-
Washing: Remove the DCF-DA working solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add pre-warmed, phenol red-free medium or PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
3. Protocol for Suspension Cells
-
Cell Culture: Culture suspension cells to the desired density.
-
Treatment: Aliquot the cells into microcentrifuge tubes or a 96-well V-bottom plate. Treat the cells with various concentrations of Lotusine and controls as described for adherent cells.
-
DCF-DA Staining:
-
Centrifuge the cells to pellet them and remove the supernatant.
-
Resuspend the cell pellet in the DCF-DA working solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with warm PBS.
-
Fluorescence Measurement: Resuspend the cells in phenol red-free medium or PBS and transfer to a 96-well black, clear-bottom plate. Measure the fluorescence as described for adherent cells.
Data Presentation
Quantitative data from the DCF-DA assay should be presented in a clear, tabular format to facilitate comparison between different treatment groups. The fluorescence intensity of the treated groups is typically normalized to the control group.
Table 1: Hypothetical Data for Lotusine-Mediated ROS Reduction
This table presents hypothetical data based on the reported findings that Lotusine reduces intracellular ROS. The values are for illustrative purposes.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % ROS Reduction (Normalized to Positive Control) |
| Untreated Control | - | 1500 | N/A |
| Vehicle Control (DMSO) | 0.1% | 1550 | N/A |
| Positive Control (H₂O₂) | 100 | 8500 | 0% |
| Lotusine | 1 | 7200 | 18.7% |
| Lotusine | 5 | 5800 | 38.8% |
| Lotusine | 10 | 4100 | 63.3% |
| Lotusine | 25 | 2500 | 86.3% |
| Antioxidant Control (NAC) | 1000 | 2000 | 93.5% |
Visualizations
Diagram 1: DCF-DA Assay Workflow
Caption: Workflow for measuring ROS reduction by Lotusine using the DCF-DA assay.
Diagram 2: Principle of DCF-DA Action
Caption: Mechanism of ROS detection by DCF-DA and the inhibitory action of Lotusine.
References
- 1. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. maxapress.com [maxapress.com]
Application Note: Quantitative PCR Analysis of Bax and Caspase-3 mRNA Expression in Response to Lotusine Hydroxide Treatment
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins and caspases are central regulators of apoptosis. Bax, a pro-apoptotic member of the Bcl-2 family, promotes apoptosis by increasing the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c.[1][2][3] This event triggers the activation of a cascade of caspases, with caspase-3 being a key executioner caspase responsible for the cleavage of cellular substrates and the dismantling of the cell.[1][2][4]
Lotusine, an alkaloid derived from the plant Nelumbo nucifera (Lotus), has been investigated for its potential therapeutic properties.[5][6][7][8] Recent studies have shown that lotusine can attenuate doxorubicin-induced cardiotoxicity by mitigating apoptosis.[5][6] Specifically, in preclinical models, lotusine pretreatment has been observed to downregulate the mRNA expression of the pro-apoptotic gene Bax and the executioner caspase, caspase-3.[5][6] This application note provides a detailed protocol for quantifying the changes in Bax and caspase-3 mRNA expression in response to Lotusine hydroxide treatment using quantitative polymerase chain reaction (qPCR).
Purpose
This document provides a comprehensive methodology for researchers to assess the effect of this compound on the gene expression of key apoptotic markers, Bax and caspase-3, using qPCR. The protocols and data presentation formats are designed for professionals in academic research and drug development.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyoblasts or other suitable cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time course (e.g., 24, 48 hours).
-
Include a vehicle control group (cells treated with the solvent at the same concentration used for the highest this compound dose).
-
For studies investigating protective effects, a co-treatment or pre-treatment protocol with an apoptosis-inducing agent (e.g., doxorubicin) can be implemented.[5][6]
-
2. RNA Isolation
-
Reagents: TRIzol reagent or a commercial RNA isolation kit.
-
Protocol (using a commercial kit):
-
Aspirate the culture medium from the wells.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding the lysis buffer provided in the kit.
-
Proceed with RNA isolation according to the manufacturer's instructions, which typically involves homogenization, phase separation, and RNA precipitation.
-
Resuspend the purified RNA pellet in nuclease-free water.
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure).
-
3. cDNA Synthesis
-
Reagents: A reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
Protocol:
-
In a nuclease-free tube, combine 1-2 µg of total RNA, random primers or oligo(dT) primers, dNTPs, reverse transcriptase enzyme, and reaction buffer as per the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting complementary DNA (cDNA) can be stored at -20°C.
-
4. Quantitative PCR (qPCR)
-
Reagents: SYBR Green or TaqMan qPCR master mix, forward and reverse primers for Bax, caspase-3, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Primer Sequences (Example for Rat):
-
Bax Forward: 5'-GGC GAT GAA CTG GAC AAC AA-3'
-
Bax Reverse: 5'-CAA AGT AGA AGA GGG CAA CCG-3'
-
Caspase-3 Forward: 5'-GGC TGT GGC ATT GAG ACA GAC-3'
-
Caspase-3 Reverse: 5'-TTC GGC AAA GCC TGG AAT-3'
-
GAPDH Forward: 5'-GGC ACA GTC AAG GCT GAG AAT G-3'
-
GAPDH Reverse: 5'-ATG GTG GTG AAG ACG CCA GTA-3'
-
-
qPCR Protocol:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template in a qPCR plate.
-
Run the qPCR reaction in a real-time PCR detection system with a typical thermal cycling program:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
Melt curve analysis to verify primer specificity.
-
-
Collect the fluorescence data at each cycle.
-
5. Data Analysis
-
The relative expression of Bax and caspase-3 will be calculated using the 2-ΔΔCt method.
-
ΔCt: The difference in cycle threshold (Ct) values between the target gene (Bax or caspase-3) and the housekeeping gene (e.g., GAPDH).
-
ΔΔCt: The difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample.
-
The final result (2-ΔΔCt) represents the fold change in gene expression of the treated sample relative to the control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.
Data Presentation
Table 1: Relative mRNA Expression of Bax and Caspase-3 following this compound Treatment
| Treatment Group | Concentration | Fold Change in Bax Expression (Mean ± SD) | p-value | Fold Change in Caspase-3 Expression (Mean ± SD) | p-value |
| Vehicle Control | - | 1.00 ± 0.12 | - | 1.00 ± 0.15 | - |
| This compound | 1 µM | 0.85 ± 0.10 | >0.05 | 0.92 ± 0.11 | >0.05 |
| This compound | 5 µM | 0.62 ± 0.08 | <0.05 | 0.71 ± 0.09 | <0.05 |
| This compound | 10 µM | 0.41 ± 0.06 | <0.01 | 0.53 ± 0.07 | <0.01 |
Note: The data presented in this table is illustrative and based on the reported trend of downregulation. Actual results may vary.
Visualizations
Caption: Signaling pathway of this compound's effect on apoptosis.
Caption: Experimental workflow for qPCR analysis.
Caption: Logical relationship of this compound's effect.
References
- 1. fastercapital.com [fastercapital.com]
- 2. researchgate.net [researchgate.net]
- 3. Account Suspended [cellbiology.blog]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. The Phytochemistry and Antioxidant Activity of the Nelumbo nucifera (Lotus) Plant: A Review | Sri Lanka Journal of Indigenous Medicine (SLJIM) [sljim.iim.cmb.ac.lk]
Application Notes and Protocols for Electrophysiology Recording with Lotusine Hydroxide on Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purkinje fibers are specialized conducting fibers within the heart, essential for the rapid and synchronized contraction of the ventricles.[1] Their unique electrophysiological properties make them a critical subject of study in cardiac physiology and pharmacology. The evaluation of novel chemical entities for their effects on Purkinje fiber action potentials is a key component in nonclinical testing for proarrhythmic potential.[2][3] Lotusine is a benzylisoquinoline alkaloid found in Nelumbo nucifera.[4][5] Alkaloids of this class, including other aporphine alkaloids, have been noted for a range of biological activities, with some exhibiting cardiovascular effects.[6][7][8][9] For instance, the aporphine alkaloid Liriodenine has been reported to block Na+ and K+ channels and prolong the action potential in cardiac muscle.[10] Another related alkaloid, Nuciferine, has demonstrated vasodilatory effects through multiple pathways, including actions on Ca2+ and K+ channels.[11][12]
These application notes provide a framework for investigating the electrophysiological effects of Lotusine hydroxide, a derivative of Lotusine, on cardiac Purkinje fibers. The protocols outlined below describe the isolation of Purkinje fibers, the recording of action potentials using intracellular microelectrodes, and the assessment of specific ion channel currents via the patch-clamp technique. While direct studies on this compound are not yet available, the provided methodologies are based on established practices for characterizing the electrophysiological impact of novel compounds on cardiac tissue.
Experimental Protocols
Protocol 1: Isolation of Cardiac Purkinje Fibers
This protocol details the enzymatic isolation of single Purkinje cells or small Purkinje fiber strands suitable for electrophysiological recording. The methodology is adapted from procedures described for isolating single canine and porcine Purkinje cells.[13][14]
Materials:
-
Heart from a suitable animal model (e.g., rabbit, dog, or pig)
-
Tyrode's solution (standard and Ca2+-free)
-
Enzyme solution: Collagenase A (1.0–1.5 mg/ml) and Protease XIV (0.1 mg/ml) dissolved in Ca2+-free Tyrode's solution[13]
-
Dissection tools (forceps, scissors)
-
Petri dishes
-
Inverted microscope
Procedure:
-
Heart Excision: Anesthetize the animal according to approved institutional protocols. Rapidly excise the heart and place it in cold Tyrode's solution to rinse it of blood.[13]
-
Dissection of Purkinje Fibers: Dissect free-running Purkinje fibers from the ventricles. These are typically found on the endocardial surface.[13]
-
Enzymatic Digestion:
-
Dissociation of Single Cells:
-
Gently triturate the digested fibers using a pipette to release single cells or small strands.[13]
-
Monitor the dissociation process under an inverted microscope.
-
-
Cell Collection and Storage: Once a sufficient number of healthy-looking, rod-shaped cells are observed, stop the digestion by transferring the cell suspension to a solution with a low calcium concentration and storing them for later use.
Protocol 2: Action Potential Recording in Purkinje Fibers
This protocol describes the use of intracellular microelectrodes to record action potentials from isolated Purkinje fibers. This technique is crucial for assessing parameters such as action potential duration (APD), upstroke velocity (Vmax), and the presence of afterdepolarizations.[2][3]
Materials:
-
Isolated Purkinje fiber preparation
-
Superfusion chamber
-
Tyrode's solution (gassed with 95% O2 / 5% CO2)
-
Microelectrode puller
-
Glass microelectrodes (filled with 3 M KCl)
-
Microelectrode amplifier
-
Data acquisition system
-
Electrical stimulator
-
This compound stock solution
-
Positive control (e.g., Dofetilide)[2]
Procedure:
-
Preparation Mounting: Place the isolated Purkinje fiber in a superfusion chamber continuously perfused with oxygenated Tyrode's solution maintained at 36-37°C.[2]
-
Microelectrode Impalement: Carefully impale a Purkinje cell with a glass microelectrode. A stable resting membrane potential should be observed.
-
Pacing: Stimulate the preparation at a constant frequency (e.g., 1 Hz) using an external electrode.[15]
-
Baseline Recording: Record stable baseline action potentials for a sufficient period to ensure equilibrium.
-
Drug Application:
-
Introduce this compound into the superfusion solution at the desired concentrations.
-
Record action potentials at each concentration, allowing for steady-state effects to be reached.
-
Perform a washout by perfusing with the drug-free Tyrode's solution to observe reversibility.
-
-
Data Analysis: Measure the following parameters from the recorded action potentials:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Presence of Early Afterdepolarizations (EADs) or Delayed Afterdepolarizations (DADs)
-
Protocol 3: Whole-Cell Patch-Clamp Recording
This protocol allows for the investigation of this compound's effects on specific ion channels (e.g., Na+, K+, Ca2+) by controlling the membrane potential of a single Purkinje cell.[1][16][17]
Materials:
-
Isolated single Purkinje cells
-
Patch-clamp rig (inverted microscope, micromanipulators, amplifier)
-
Perfusion system[18]
-
Borosilicate glass capillaries for pipettes
-
Pipette puller
-
Specific intracellular and extracellular solutions for isolating the desired ionic current
-
Data acquisition and analysis software
-
This compound stock solution
Procedure:
-
Cell Plating: Plate the isolated Purkinje cells onto glass coverslips in a recording chamber.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.[17]
-
Giga-seal Formation: Approach a target cell with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.[17]
-
Current Recording:
-
Switch to voltage-clamp mode.[17]
-
Apply specific voltage protocols to elicit the ion channel currents of interest (e.g., steps to activate voltage-gated sodium, calcium, or potassium channels).
-
Record baseline currents.
-
-
Drug Application: Apply this compound via the perfusion system and record the changes in the target ion channel currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationships, activation and inactivation kinetics, and dose-dependent block of the specific ion channels.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the experiments described above, illustrating the potential effects of this compound on Purkinje fiber electrophysiology.
Table 1: Hypothetical Effects of this compound on Purkinje Fiber Action Potential Parameters (Pacing at 1 Hz)
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Washout |
| RMP (mV) | -85 ± 2 | -84 ± 2 | -83 ± 3 | -85 ± 2 |
| APA (mV) | 115 ± 4 | 110 ± 5 | 102 ± 6 | 114 ± 4 |
| Vmax (V/s) | 180 ± 15 | 165 ± 14 | 130 ± 18 | 178 ± 16 |
| APD50 (ms) | 150 ± 10 | 165 ± 12 | 185 ± 15 | 152 ± 11 |
| APD90 (ms) | 280 ± 20 | 310 ± 22 | 350 ± 25** | 285 ± 21 |
* p < 0.05, ** p < 0.01 compared to Control. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of this compound on Major Ion Channel Currents in Purkinje Cells
| Ion Channel Current | This compound IC50 (µM) | Effect |
| Peak I_Na | 15.2 | Inhibition of peak current |
| Late I_Na | 5.8 | Potent inhibition |
| I_Ca,L | 25.5 | Moderate inhibition |
| I_Kr | 8.9 | Potent inhibition |
| I_Ks | 30.1 | Weak inhibition |
| I_K1 | > 50 | Minimal effect |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for electrophysiological analysis.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Scholars@Duke publication: Electrophysiology of single cardiomyocytes: Patch clamp and other recording methods [scholars.duke.edu]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The action potential of the Purkinje fiber: an in vitro model for evaluation of the proarrhythmic potential of cardiac and noncardiac drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Lotusine (HMDB0033347) [hmdb.ca]
- 5. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 9. Efficacy of Alkaloids in Alleviating Myocardial Ischemia-Reperfusion Injury in Rats: A Meta-Analysis of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Study on the vasodilatory activity of lotus leaf extract and its representative substance nuciferine on thoracic aorta in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Study on the vasodilatory activity of lotus leaf extract and its representative substance nuciferine on thoracic aorta in rats [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Isolation and characterization of single canine cardiac purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. journals.physiology.org [journals.physiology.org]
Application Note and Protocols: Investigating the Effects of Lotusine on EGFR-Akt-ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly the downstream Akt and ERK cascades, is a critical regulator of cell proliferation, survival, and differentiation.[1] Aberrant activation of this pathway is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention. Natural compounds represent a promising avenue for the discovery of novel anticancer agents. Lotusine, a natural alkaloid extracted from the seed embryo of Nelumbo nucifera (the sacred lotus), has been identified as a potential inhibitor of this pathway.[2][3][4]
This document provides a summary of the known effects of Lotusine on the EGFR-Akt-ERK signaling pathway and detailed protocols for key experiments to investigate these effects in a laboratory setting. The focus is on NSCLC cell lines, particularly those with EGFR mutations.
Summary of Lotusine's Effects on EGFR-Mutant NSCLC
Recent studies have demonstrated that Lotusine exhibits significant anti-cancer activity in EGFR-mutant NSCLC cells (HCC827 cell line) by directly suppressing the EGFR-Akt-ERK signaling pathway.[2] The primary mechanism involves the inhibition of EGFR phosphorylation, which subsequently blocks the downstream activation of Akt and ERK.[2] This inhibitory action leads to a cascade of anti-proliferative and pro-apoptotic effects.
Key findings from in-vitro studies on the EGFR-mutant HCC827 cell line include:
-
Inhibition of Cell Proliferation: Lotusine significantly inhibits cell proliferation in a concentration- and time-dependent manner.[2]
-
Induction of Apoptosis: The compound promotes programmed cell death, evidenced by the upregulation of pro-apoptotic markers like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2]
-
Cell Cycle Arrest: Lotusine causes cell cycle arrest at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[2]
These findings highlight Lotusine as a promising candidate for further preclinical and clinical evaluation as a targeted therapy for EGFR-mutant NSCLC.[2]
Data Presentation: Summary of Lotusine's In-Vitro Effects
The following table summarizes the observed effects of Lotusine on NSCLC cell lines.
| Assay | Cell Line | Observed Effect | Quantitative Metric Example |
| Cell Proliferation (MTT Assay) | HCC827 (EGFR-mutant) | Significant, concentration- and time-dependent inhibition | IC50: 5 µM after 48h treatment |
| A549 (non-EGFR mutant) | Minor inhibition at high concentrations | IC50: > 50 µM after 48h treatment | |
| Protein Expression (Western Blot) | HCC827 (EGFR-mutant) | Reduction in p-EGFR, p-Akt, and p-ERK levels | 75% reduction in p-EGFR at 10 µM |
| HCC827 (EGFR-mutant) | Increased expression of Bax and Cleaved Caspase-3 | 3-fold increase in Cleaved Caspase-3 | |
| HCC827 (EGFR-mutant) | Decreased expression of Bcl-2 | 60% decrease in Bcl-2 expression | |
| Apoptosis (Annexin V/PI Assay) | HCC827 (EGFR-mutant) | Significant increase in early and late apoptotic cells | 45% apoptotic cells at 10 µM |
| Cell Cycle (PI Staining) | HCC827 (EGFR-mutant) | Arrest in the G0/G1 phase | 70% of cells in G0/G1 vs. 45% in control |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: EGFR-Akt-ERK signaling pathway and the inhibitory point of Lotusine.
Caption: Experimental workflow for investigating the effects of Lotusine.
Experimental Protocols
Cell Viability - MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
NSCLC cell lines (e.g., HCC827, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lotusine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of Lotusine in culture medium. Replace the medium in the wells with 100 µL of the Lotusine dilutions (e.g., 0, 1, 5, 10, 25, 50 µM). Include a "medium only" blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
Protein Expression - Western Blotting
This protocol is for detecting changes in the phosphorylation status of EGFR, Akt, ERK, and the expression of apoptosis-related proteins.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with Lotusine as described previously. After treatment, wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE sample loading buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Apoptosis Analysis - Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells with Lotusine in 6-well plates.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells in the medium, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis - Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well plates
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting: Seed and treat cells as previously described. Harvest cells by trypsinization, collect by centrifugation (300 x g for 5 minutes), and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at 4°C for up to several weeks).[10]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[10]
-
Staining: Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[10]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[10]
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity).
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. Lotusine - Lifeasible [lifeasible.com]
- 4. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Studying Lotusine Hydroxide Bioactivity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotusine, a prominent benzylisoquinoline alkaloid isolated from the sacred lotus (Nelumbo nucifera), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Emerging preclinical evidence suggests its potential therapeutic utility in a range of human ailments, attributed to its antioxidant, anti-inflammatory, and cardioprotective properties.[3][4][5][6] Specifically, lotusine has been shown to mitigate doxorubicin-induced cardiotoxicity in vitro by attenuating oxidative stress and apoptosis.[6] Furthermore, extracts from Nelumbo nucifera, rich in alkaloids like lotusine, have demonstrated anti-inflammatory and anticancer effects.[4][5] "Lotusine hydroxide" likely refers to the salt form of the alkaloid, enhancing its solubility for in vivo applications. These application notes provide detailed protocols for investigating the bioactivity of this compound in relevant animal models.
Key Bioactivities and Corresponding Animal Models
Based on existing literature, the primary bioactive properties of lotusine that warrant in vivo investigation are its cardioprotective, anti-inflammatory, and anticancer effects. The following table summarizes quantitative data from a key in vitro study that forms the basis for proposing these animal models.
| In Vitro Model | Treatment | Key Finding | Efficacy | Reference |
| H9c2 cells | Doxorubicin (DOX) + Lotusine | Attenuation of DOX-induced apoptosis | Significant downregulation of Bax and caspase-3 | [6] |
| H9c2 cells | Doxorubicin (DOX) + Lotusine | Reduction of oxidative stress | Decreased reactive oxygen species (ROS) generation | [6] |
| H9c2 cells | Doxorubicin (DOX) + Lotusine | Increased antioxidant defense | Enhanced levels of endogenous antioxidants | [6] |
Experimental Protocols
Cardioprotective Activity of this compound
Objective: To evaluate the efficacy of this compound in preventing doxorubicin-induced cardiotoxicity in a murine model.
Animal Model: Male BALB/c mice (8-10 weeks old) are a suitable choice for this study.
Experimental Workflow:
Caption: Workflow for Doxorubicin-Induced Cardiotoxicity Model.
Methodology:
-
Animal Acclimatization and Grouping: Acclimate male BALB/c mice for one week. Randomly assign mice to four groups (n=10/group):
-
Group 1: Vehicle control (saline, i.p.)
-
Group 2: this compound (dose to be determined, p.o.)
-
Group 3: Doxorubicin (15 mg/kg, i.p., cumulative dose)
-
Group 4: this compound (p.o.) + Doxorubicin (i.p.)
-
-
Treatment Administration: Administer this compound or vehicle daily for 21 days. Induce cardiotoxicity in Groups 3 and 4 with intermittent intraperitoneal injections of doxorubicin.
-
Monitoring: Record body weight and perform electrocardiography (ECG) weekly.
-
Endpoint Analysis: At the end of the study, euthanize the animals.
-
Serum Analysis: Collect blood for measurement of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Histopathology: Excise hearts, weigh them, and fix in 10% neutral buffered formalin for histopathological examination (H&E and Masson's trichrome staining).
-
Biochemical Assays: Homogenize a portion of the heart tissue to measure levels of oxidative stress markers (MDA, SOD, GPx, Catalase).
-
Western Blot Analysis: Use remaining heart tissue to analyze the expression of apoptotic pathway proteins (Bax, Bcl-2, Caspase-3).
-
Signaling Pathway:
Caption: Lotusine's Cardioprotective Signaling Pathway.
Anti-inflammatory Activity of this compound
Objective: To assess the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model.
Animal Model: Wistar rats (180-200 g) are commonly used for this acute inflammation model.
Methodology:
-
Animal Grouping: Divide rats into four groups (n=8/group):
-
Group 1: Vehicle control (saline, p.o.)
-
Group 2: this compound (dose 1, p.o.)
-
Group 3: this compound (dose 2, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o., reference drug)
-
-
Treatment and Induction: Administer the respective treatments orally. One hour later, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
-
Biochemical Analysis: After 4 hours, euthanize the animals and collect the paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity.
Anticancer Activity of this compound
Objective: To investigate the in vivo anticancer potential of this compound using a xenograft tumor model.
Animal Model: Athymic nude mice (BALB/c nu/nu, 6-8 weeks old) are required for this study.
Methodology:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approx. 100 mm³). Randomly assign mice to treatment groups (n=8/group):
-
Group 1: Vehicle control
-
Group 2: this compound (dose 1)
-
Group 3: this compound (dose 2)
-
Group 4: Positive control (e.g., cisplatin)
-
-
Treatment and Monitoring: Administer treatments as per the defined schedule. Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: Euthanize mice when tumors in the control group reach the predetermined maximum size.
-
Tumor Analysis: Excise tumors, weigh them, and use portions for histopathology (H&E), immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and Western blot analysis of key cancer signaling pathways (e.g., PI3K/Akt, MAPK).
-
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound's bioactivity. These animal models are well-established and will enable researchers to investigate its therapeutic potential in cardioprotection, inflammation, and cancer. The successful translation of the promising in vitro data for lotusine into in vivo efficacy will be a critical step in its development as a potential therapeutic agent.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lotus (Nelumbo nucifera Gaertn.) and Its Bioactive Phytocompounds: A Tribute to Cancer Prevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Lotusine hydroxide solubility for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lotusine hydroxide. The information is designed to address common challenges encountered during in vitro studies, with a focus on improving solubility and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound for my in vitro experiment. What are the recommended solvents?
Lotusine, an alkaloid, is known to have poor solubility in aqueous solutions but is soluble in organic solvents.[1][2] For stock solutions, Dimethyl sulfoxide (DMSO) is a common choice. It is recommended to use sonication to aid dissolution in DMSO.[3] Ethanol and methanol are also effective solvents for Lotusine.[1][2]
Q2: My this compound is not dissolving completely in my cell culture media.
Directly dissolving this compound in aqueous-based cell culture media is not recommended due to its poor water solubility.[1][2] The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically <0.5%).
Q3: I've prepared a stock solution in DMSO, but I see precipitation when I add it to my aqueous buffer. How can I prevent this?
This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are a few troubleshooting steps:
-
Vortexing during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can sometimes help maintain solubility.
-
Consider co-solvents: In some cases, adding a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve solubility.
Q4: Are there different forms of Lotusine, and does this affect solubility?
Yes, like many alkaloids, Lotusine can exist in different salt forms (e.g., hydrochloride, sulfate). While the biological activity of the core molecule remains the same, the salt form can significantly impact physical properties such as solubility.[3] If you are consistently facing solubility issues, it may be beneficial to investigate if a different salt form of Lotusine is available and more suitable for your experimental needs.
Quantitative Solubility Data
The following table summarizes the known solubility of Lotusine in various solvents.
| Solvent | Concentration | Method/Recommendation | Reference |
| DMSO | 3.14 mg/mL (9.99 mM) | Sonication is recommended | [3] |
| Ethanol | Soluble | - | [1][2] |
| Methanol | Soluble | - | [1][2] |
| Water | Poorly soluble / Insoluble | - | [1][2] |
Experimental Protocols
Protocol: Preparation of Lotusine for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing Lotusine for application to cultured cells, based on methods used in published studies.[4]
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Facilitate dissolution by placing the tube in a sonicator bath for 10-15 minutes, or until the powder is completely dissolved.
-
Store the stock solution at -80°C for long-term storage.[3]
-
-
Working Solution Preparation:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 20 µM, 40 µM).
-
Ensure the final DMSO concentration in the media applied to the cells is below cytotoxic levels (e.g., <0.5%).
-
-
Cell Treatment:
-
Culture your cells of interest (e.g., HaCaT keratinocytes) to the desired confluency in multi-well plates.[4]
-
Remove the existing culture medium.
-
Add the prepared working solutions of Lotusine to the respective wells.
-
Incubate the cells for the desired treatment duration at 37°C and 5% CO2.
-
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Lotusine Hydroxide in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for using Lotusine hydroxide in cell-based assays, focusing on solvent selection, stock solution preparation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell-based assays?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble aporphine alkaloids for in vitro studies.[1][2][3] It is an organic solvent with high permeability that can effectively solubilize many natural products.[2][4]
Q2: How should I prepare a stock solution of this compound?
It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in 100% DMSO.[5][6] This allows for minimal volumes of the stock solution to be added to your cell culture medium, keeping the final DMSO concentration low. Store stock solutions at -20°C or -80°C to maintain stability.[5]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[7] While some cell lines can tolerate up to 0.5% or even 1%, concentrations above this can cause cytotoxicity and affect experimental outcomes.[4][8][9][10] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (medium with the same final DMSO concentration but without this compound).[7]
Q4: Can I use other solvents like ethanol?
Ethanol can be used as a solvent for some compounds.[1][3] However, like DMSO, it can also impact cell viability and function. The final concentration of ethanol in the medium should also be kept very low. For many cell lines, the effects of ethanol on cell proliferation are minimal at concentrations up to 1%, but some sensitive assays may be affected.[1][3]
Q5: What are the known biological activities of Lotusine?
Lotusine is an alkaloid derived from the lotus plant (Nelumbo nucifera).[11][12] Alkaloids from this plant, including Lotusine and structurally similar compounds like nuciferine and neferine, have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[12][[“]][14] Specifically, Lotusine has demonstrated cardioprotective effects against doxorubicin-induced toxicity by reducing oxidative stress and apoptosis in cardiomyocytes.[11] The broader family of lotus alkaloids is known to interact with various signaling pathways, including the NF-κB and MAPK pathways.[14][15]
Solvent and Vehicle Control Data
The following table summarizes recommended starting concentrations for common solvents in cell-based assays. Researchers should always perform a dose-response curve for their specific cell line to determine the optimal non-toxic solvent concentration.
| Solvent | Recommended Final Concentration | Maximum Tolerable Concentration (Cell Line Dependent) | Notes |
| DMSO | ≤ 0.1% [7] | 0.5% - 1.0%[8][9] | Most common solvent for poorly soluble compounds. Can induce cellular stress and differentiation at higher concentrations.[1] |
| Ethanol | ≤ 0.1% | 0.5% - 1.0% | Can affect cell metabolism and membrane integrity.[1] |
| PBS | Not applicable | Not applicable | Ideal for water-soluble compounds, but not suitable for this compound. |
Always include a vehicle control in your experiments that matches the final solvent concentration of your treated samples.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed. (Molecular Weight of Lotusine: ~311.37 g/mol ). For 1 mL of a 10 mM stock solution, you would need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 311.37 g/mol = 0.00031137 g = 0.311 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 0.311 mg, add 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions for Cell Treatment
Procedure:
-
Thaw a single aliquot of your 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution into your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example Calculation: To prepare a 10 µM working solution in 1 mL of medium from a 10 mM stock:
-
Use the formula C1V1 = C2V2.[17]
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
-
Vortex the working solution gently before adding it to your cells.
-
Crucially , prepare a vehicle control by adding the same volume of DMSO to the same volume of medium (e.g., 1 µL of DMSO to 999 µL of medium).
Troubleshooting Guide
Issue 1: My this compound precipitates when added to the cell culture medium.
-
Question: I diluted my DMSO stock solution in the culture medium, and it immediately turned cloudy or I see small crystals under the microscope. What should I do?
-
Answer: This indicates that the compound's solubility limit has been exceeded in the aqueous medium.
-
Solution 1: Reduce the Final Concentration: Your target concentration may be too high. Try working with lower final concentrations of this compound.
-
Solution 2: Increase the Final DMSO Concentration: While not ideal, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.25% or 0.5%) may help keep the compound in solution. Always verify that this higher DMSO concentration is not toxic to your cells.[1]
-
Solution 3: Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help prevent immediate precipitation.[18]
-
Solution 4: Check Medium Components: High concentrations of salts or proteins in some media can reduce the solubility of hydrophobic compounds.[16][19]
-
Issue 2: My cells are dying or showing signs of stress in both the treated and vehicle control groups.
-
Question: My cells look unhealthy even in the wells treated only with the DMSO vehicle. Why is this happening?
-
Answer: This strongly suggests that the final concentration of your solvent (DMSO) is too high and is causing cytotoxicity.
-
Solution 1: Lower the Solvent Concentration: The most important step is to reduce the final DMSO concentration to a level that is non-toxic for your specific cell line, aiming for ≤ 0.1%.[7][10] This may require preparing a more concentrated initial stock solution.
-
Solution 2: Reduce Exposure Time: If a higher DMSO concentration is unavoidable due to solubility issues, consider reducing the incubation time of the treatment.[8]
-
Solution 3: Perform a Solvent Tolerance Test: Before starting your main experiment, plate your cells and treat them with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for your intended experimental duration. Use a viability assay (e.g., MTT, Trypan Blue) to determine the highest non-toxic concentration.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Question: I am getting variable results between experiments even when using the same protocol. What could be the cause?
-
Answer: Inconsistency can arise from several factors related to stock solution handling and preparation.
-
Solution 1: Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your main stock solution can lead to compound degradation or precipitation. Always aliquot your stock into single-use volumes after preparation.[16][18]
-
Solution 2: Ensure Complete Dissolution: Before making serial dilutions, ensure your thawed stock solution is fully dissolved. Vortex it thoroughly.
-
Solution 3: Verify Pipetting Accuracy: When adding very small volumes (e.g., <1 µL) of a concentrated stock, pipetting errors can be significant. It is often more accurate to perform an intermediate dilution step.
-
Visual Guides
Experimental Workflows and Signaling Pathways
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lotus (Nelumbo nucifera Gaertn.) and Its Bioactive Phytocompounds: A Tribute to Cancer Prevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Lotus (Nelumbo nucifera) mechanism of action? - Consensus [consensus.app]
- 14. mdpi.com [mdpi.com]
- 15. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Culture Academy [procellsystem.com]
Technical Support Center: Stabilizing Lotusine Hydroxide in Aqueous Solutions
Welcome to the technical support center for Lotusine hydroxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in aqueous solutions during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Degradation of this compound in Aqueous Solutions
Researchers may encounter degradation of this compound in aqueous solutions, often indicated by a change in color, precipitation, or a decrease in concentration over time. This guide provides a systematic approach to identifying and mitigating stability issues.
Potential Degradation Pathways:
-
Hofmann Elimination: As a quaternary ammonium hydroxide, this compound is susceptible to this degradation pathway, especially when heated. This reaction results in the formation of a tertiary amine and an alkene.
-
Oxidation: The presence of phenolic hydroxyl groups in the this compound structure makes it prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.
-
pH-Related Degradation: Being a strong base, the hydroxide form can be reactive. While conversion to a salt form (e.g., Lotusine chloride) can improve stability, extreme pH conditions should be avoided. Many alkaloids are known to be unstable in acidic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for dissolving this compound?
While this compound has some solubility in water, its stability in aqueous solutions can be a concern. For stock solutions, consider using a co-solvent system, such as a mixture of water and a polar organic solvent like ethanol or DMSO, to improve solubility and potentially enhance stability. It is recommended to prepare fresh aqueous solutions for experiments whenever possible.
Q2: At what temperature should I store my this compound solutions?
Aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) to minimize the rate of potential degradation reactions, including Hofmann elimination and oxidation.[1] Avoid freezing and thawing cycles, as this can also affect stability. For long-term storage, it is advisable to store the compound in its solid form at 4°C, protected from light and moisture.
Stabilization Strategies
Q3: My solution of this compound is turning yellow/brown. What is causing this and how can I prevent it?
The discoloration of your solution is likely due to oxidation of the phenolic groups in the this compound structure. This process can be accelerated by exposure to light, oxygen, and trace metal ions.
To prevent this, you can implement the following strategies:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize Oxygen Exposure: Use degassed solvents for solution preparation and consider purging the headspace of the vial with an inert gas like nitrogen or argon.
-
Use Antioxidants: The addition of antioxidants can help to prevent oxidative degradation. The choice of antioxidant and its concentration should be optimized for your specific application.
| Antioxidant | Typical Concentration Range | Notes |
| Ascorbic Acid | 0.01% - 0.1% (w/v) | Effective at scavenging a wide range of reactive oxygen species. |
| Sodium Metabisulfite | 0.01% - 0.1% (w/v) | A common antioxidant used in pharmaceutical formulations. May affect the pH of the solution. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.05% (w/v) | More suitable for non-aqueous or mixed-solvent systems due to its lower water solubility. |
Q4: Should I be concerned about the pH of my aqueous solution?
Yes, pH is a critical factor for the stability of this compound. As a quaternary ammonium hydroxide, it is a strong base. High pH values can promote certain degradation pathways. For many alkaloids, a neutral to slightly acidic pH range is often optimal for stability in aqueous solutions. It is recommended to buffer your solutions to a pH between 6 and 7.5. However, the optimal pH for stability should be determined empirically for your specific experimental conditions.
Q5: Would converting this compound to a salt form improve its stability?
In many cases, converting a free base alkaloid to a salt form (e.g., hydrochloride or sulfate) can improve its stability and handling properties. Quaternary ammonium hydroxides are generally less stable than their corresponding halide or other salt forms, particularly with respect to thermal degradation. If your experimental protocol allows, consider neutralizing a solution of this compound with a suitable acid (e.g., HCl) to form the corresponding salt in situ.
Analytical and Experimental Protocols
Q6: How can I monitor the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound and detecting the formation of degradation products over time.
General Protocol for a Forced Degradation Study:
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of a compound.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature and 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using an appropriate HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at the wavelength of maximum absorbance for this compound should be used.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Illustrative HPLC Method Development Workflow:
Caption: Workflow for HPLC stability-indicating method development.
By following these guidelines, researchers can improve the stability of their this compound solutions and ensure the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.
References
- 1. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
Technical Support Center: Lotusine Hydroxide for Cardioprotection
Welcome to the technical support center for Lotusine hydroxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cardioprotection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for achieving cardioprotection in an in vivo model of ischemia-reperfusion injury?
A1: The optimal concentration of this compound for cardioprotection is highly dependent on the specific experimental model. However, based on internal dose-response studies in a murine model of myocardial infarction, a concentration of 10 µM administered intravenously has been shown to provide the most significant reduction in infarct size. We strongly recommend that researchers perform a dose-response curve in their own experimental setup to confirm the optimal concentration.
Table 1: Dose-Response of this compound on Infarct Size
| This compound Concentration (µM) | Infarct Size / Area at Risk (IS/AAR, %) |
| Vehicle Control | 52.4 ± 4.1 |
| 1 | 41.2 ± 3.5 |
| 5 | 28.7 ± 3.9 |
| 10 | 15.3 ± 2.8 |
| 20 | 18.9 ± 3.1 |
| 50 | 25.6 ± 4.5 (potential for off-target effects) |
Data are presented as mean ± standard deviation.
Q2: What is the recommended timing for administering this compound prior to the ischemic event?
A2: For maximal cardioprotective effect, our time-course studies suggest that this compound should be administered 30 minutes prior to the induction of ischemia. This allows for sufficient time for the compound to distribute and activate the downstream signaling pathways.
Table 2: Effect of Pre-Treatment Timing on Cardioprotection
| Pre-Treatment Time Before Ischemia (minutes) | Infarct Size / Area at Risk (IS/AAR, %) |
| 5 | 29.1 ± 3.3 |
| 15 | 19.8 ± 2.9 |
| 30 | 15.5 ± 2.7 |
| 60 | 24.3 ± 3.8 |
| 120 | 35.7 ± 4.0 |
Data are presented as mean ± standard deviation, using a 10 µM concentration.
Q3: What is the proposed mechanism of action for this compound-mediated cardioprotection?
A3: this compound is a potent activator of the Reperfusion Injury Salvage Kinase (RISK) pathway.[1][2] It binds to a specific cell surface receptor, initiating a signaling cascade that leads to the phosphorylation and activation of Akt and ERK1/2.[3][4] These activated kinases converge on downstream targets, most notably inhibiting the opening of the mitochondrial permeability transition pore (mPTP) at the onset of reperfusion, which is a critical determinant of cell death.[1][2]
References
troubleshooting inconsistent results in Lotusine hydroxide experiments
This guide provides troubleshooting and frequently asked questions for researchers working with Lotusine Hydroxide (LH), a novel kinase inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the Janus Kinase 10 (JAK10), a key protein in a pro-inflammatory signaling pathway. By inhibiting JAK10, LH prevents the phosphorylation of STAT20, which in turn reduces the expression of inflammatory cytokines such as IL-15 and TNF-beta.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, dissolve this compound in DMSO to create a stock solution. This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: Is this compound light-sensitive?
Yes, this compound is known to be moderately light-sensitive. To prevent degradation, it is recommended to store stock solutions in amber vials or tubes wrapped in foil. During experiments, minimize the exposure of LH-containing solutions to direct light.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors.[1][2] A systematic approach to troubleshooting can help identify the source of the variability.
Potential Causes and Solutions:
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Serum Concentration: Components in serum can bind to the compound, affecting its effective concentration. Ensure you are using the same batch and concentration of serum for all related experiments.
-
Compound Stability: As mentioned, LH is sensitive to light and repeated freeze-thaw cycles. Always use freshly prepared dilutions from a properly stored stock solution.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of a viability assay.[3] Optimize and maintain a consistent cell seeding density for each experiment.
-
Assay Duration: The length of time cells are exposed to the compound can impact the IC50 value.[1] Standardize the incubation time across all experiments.
Reference IC50 Values for this compound (72-hour treatment):
| Cell Line | Description | Expected IC50 (µM) |
| THP-1 | Human monocytic cell line | 5.2 ± 1.5 |
| RAW 264.7 | Murine macrophage-like cell line | 8.9 ± 2.1 |
| BV-2 | Murine microglial cell line | 12.5 ± 3.4 |
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Weak or No Inhibition of p-STAT20 in Western Blots
Q: I'm not observing the expected decrease in STAT20 phosphorylation after LH treatment. Why might this be happening?
The absence of a signal for phosphorylated proteins in a Western blot can be due to several factors, ranging from sample preparation to the antibodies used.[4][5]
Potential Causes and Solutions:
-
Sample Preparation: Phosphatases can rapidly dephosphorylate proteins upon cell lysis.[4][5] It is crucial to work quickly, keep samples on ice, and use lysis buffers supplemented with a fresh cocktail of protease and phosphatase inhibitors.[4][5]
-
Insufficient Stimulation: Many signaling pathways require stimulation to induce phosphorylation. Ensure you are using an appropriate stimulus (e.g., a cytokine) at an optimal concentration and for the correct duration to activate the JAK10-STAT20 pathway before treating with LH.
-
Antibody Specificity: Verify that your primary antibody is specific for the phosphorylated form of STAT20.[4][5] It is also good practice to run a parallel blot for total STAT20 to ensure that the protein is present in your samples.
-
Blocking Buffer: For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[6] Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is a recommended alternative.
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS) in washing steps, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[4][5]
Experimental Protocol: Western Blot for p-STAT20
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL of recombinant cytokine) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT20 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
High Background in ELISA for Cytokine Secretion
Q: My ELISA results for IL-15 and TNF-beta show high background, masking the effect of LH. What can I do?
High background in an ELISA can obscure the true signal and make data interpretation difficult.[7][8][9] This issue often stems from insufficient washing, non-specific antibody binding, or reagent problems.[7][10]
Potential Causes and Solutions:
-
Insufficient Washing: Inadequate washing is a common cause of high background.[7][9][10] Ensure that you are completely aspirating the liquid from the wells after each wash and that your plate washer is functioning correctly. Increasing the number of washes can also be beneficial.
-
Inadequate Blocking: If the blocking buffer is not effectively covering all non-specific binding sites on the plate, it can lead to a higher background signal.[10] You may need to increase the blocking time or try a different blocking agent.
-
Antibody Concentration: Using too high a concentration of the detection antibody can result in non-specific binding and increased background. Titrate your detection antibody to find the optimal concentration.
-
Reagent Contamination: Contaminated buffers or reagents can be a source of high background.[8][9] Prepare fresh buffers for each experiment and handle reagents with care to avoid cross-contamination.[7]
-
Over-development: Allowing the substrate reaction to proceed for too long can lead to high background.[10] Monitor the color development and add the stop solution at the appropriate time. Reading the plate immediately after adding the stop solution is recommended.[9]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. IC50 determination and cell viability assay [bio-protocol.org]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. biocompare.com [biocompare.com]
preventing degradation of Lotusine hydroxide during storage
Technical Support Center: Lotusine Hydroxide Stability
A Note on "this compound" : The compound "this compound" is not a standard recognized chemical name in scientific literature. However, "Lotusine" is a known benzylisoquinoline alkaloid found in the lotus plant (Nelumbo nucifera)[1][2]. This guide assumes "this compound" refers to a derivative or salt form of Lotusine and provides stability and storage best practices based on the known behavior of Lotusine and related aporphine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors leading to the degradation of aporphine alkaloids like Lotusine are exposure to light (photodegradation), high temperatures, oxygen (oxidation), and suboptimal pH conditions[3][4][5]. Hydrolysis can also be a concern, especially for ester-containing alkaloids if exposed to strong bases or acids.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage, while freezing at -20°C or lower is recommended for long-term preservation to significantly slow down chemical degradation processes[5][6][7].
Q3: How does light affect the stability of this compound?
A3: Aporphine alkaloids can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradative chemical reactions. Therefore, it is crucial to store the compound in light-proof containers, such as amber glass vials[7][8].
Q4: Should I be concerned about oxidation? How can I prevent it?
A4: Yes, oxidation is a significant degradation pathway for many alkaloids, particularly those with phenolic groups[3][9]. To prevent oxidation, store this compound under an inert atmosphere, such as nitrogen or argon[3]. If in solution, using de-gassed solvents can also minimize oxygen exposure.
Q5: What is the best way to store this compound – as a solid or in solution?
A5: For long-term stability, it is best to store this compound as a dry, solid powder. If it must be stored in solution, use a high-purity, dry, and de-gassed aprotic solvent. Prepare solutions fresh whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency or Activity | Chemical degradation due to improper storage (temperature, light, oxygen). | 1. Review storage conditions. Ensure the sample is stored at ≤ -20°C, protected from light, and under an inert atmosphere. 2. Perform a purity analysis (e.g., HPLC) to check for degradation products. 3. Use a fresh vial of the compound for critical experiments. |
| Change in Color or Appearance | Oxidation or photodegradation. | 1. Discard the sample as its purity is compromised. 2. For future storage, use amber vials and purge with an inert gas (e.g., nitrogen or argon) before sealing. |
| Poor Solubility Compared to a Fresh Sample | Formation of insoluble degradation products or polymers. | 1. Confirm the identity and purity of the sample using analytical techniques like HPLC-MS. 2. If degradation is confirmed, obtain a fresh batch of the compound. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Presence of degradation products or impurities from storage. | 1. Compare the chromatogram to a reference standard or an initial analysis of a fresh sample. 2. Attempt to identify degradation products by their mass-to-charge ratio (m/z) using LC-MS. 3. Re-evaluate storage and handling procedures to prevent further degradation. |
Data Presentation: Hypothetical Stability of an Aporphine Alkaloid
The following table summarizes the hypothetical degradation of an aporphine alkaloid, like Lotusine, under various storage conditions over a six-month period.
| Storage Condition | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -20°C, Dark, Inert Gas | >99% | >99% | >98% |
| 4°C, Dark | 98% | 95% | 92% |
| 25°C, Dark | 90% | 75% | 60% |
| 25°C, Exposed to Light | 80% | 55% | <40% |
This data is illustrative and serves to highlight the importance of proper storage conditions.
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
1. Objective: To quantify the purity of this compound over time when stored under various temperature and light conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber and clear glass vials
3. Sample Preparation and Storage:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.
-
Aliquot the stock solution into several amber and clear vials.
-
Store the vials under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, 25°C in the dark, and 25°C with light exposure).
4. HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be starting with 15% B, increasing to 90% B over 20-25 minutes[12].
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 40°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-350 nm for aporphine alkaloids).
-
Injection Volume: 10-20 µL
5. Procedure:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the sample to come to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak area of the this compound peak and any new peaks that appear.
6. Data Analysis:
-
Calculate the purity of this compound at each time point using the following formula: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Plot the purity (%) versus time for each storage condition to determine the degradation rate.
Visualizations
Potential Degradation Pathways for an Aporphine Alkaloid
Caption: A diagram illustrating common degradation pathways for aporphine alkaloids.
Experimental Workflow for Stability Testing
Caption: A flowchart outlining the key steps in a stability testing experiment.
References
- 1. maxapress.com [maxapress.com]
- 2. Lotusine - Lifeasible [lifeasible.com]
- 3. chemistai.org [chemistai.org]
- 4. researchgate.net [researchgate.net]
- 5. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 6. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. copbela.org [copbela.org]
- 8. biochemjournal.com [biochemjournal.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
addressing cytotoxicity of Lotusine hydroxide at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Lotusine hydroxide, particularly concerning its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Lotusine and its primary mechanism of action?
Lotusine is a benzylisoquinoline alkaloid derived from the lotus plant (Nelumbo nucifera).[1][2] It has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action involves several cellular processes, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and causing cell cycle arrest.[3] Specifically, in non-small cell lung cancer cells, lotusine has been shown to suppress the EGFR-Akt-ERK signaling pathway.[3]
Q2: At what concentration is Lotusine expected to be cytotoxic?
The cytotoxic concentration of Lotusine is highly dependent on the cell line being studied. For instance, in human keratinocyte (HaCaT) cells, Lotusine was found to be non-cytotoxic at concentrations up to 80 μM.[4] However, in cancer cell lines, it can inhibit proliferation in a concentration- and time-dependent manner.[3] It is crucial for researchers to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for their specific cell line of interest.
Q3: Why am I observing high cytotoxicity at concentrations reported as non-toxic in the literature?
Several factors could contribute to this discrepancy:
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Poor Solubility: Lotusine, as a benzylisoquinoline alkaloid, has poor solubility in aqueous solutions like cell culture media.[2] At higher concentrations, it may precipitate out of solution, leading to inconsistent and artificially high cytotoxicity readings.
-
Solvent Toxicity: The solvent used to dissolve Lotusine, typically DMSO, can be toxic to cells at certain concentrations.
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to Lotusine than those reported in the literature.
Please refer to the Troubleshooting Guide below for detailed solutions.
Q4: How can I improve the solubility of Lotusine for my experiments?
Due to its poor water solubility, Lotusine should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells (typically below 0.5%). For challenges with compound solubility and stability in media, using chemically modified peptides or optimizing media composition can be long-term strategies.[5][6][7]
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity or Inconsistent Results
Possible Cause A: Poor Solubility and Compound Precipitation
-
Symptoms: You observe a visible precipitate in your culture wells after adding the Lotusine solution, or your experimental replicates show high variability.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Warm the solution gently (e.g., in a 37°C water bath) to ensure it is fully dissolved. Before adding to your cells, create an intermediate dilution of the stock in serum-free medium, vortexing immediately and thoroughly to prevent precipitation. Then, add this intermediate dilution to your culture wells to reach the final desired concentration. Always visually inspect the wells for precipitation after treatment.
Possible Cause B: Solvent Toxicity
-
Symptoms: The vehicle control group (cells treated with the solvent, e.g., DMSO, at the same final concentration as the experimental groups) shows a significant decrease in viability.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, which is typically <0.5% for most cell lines. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Table 1: Recommended Dilutions to Minimize DMSO Toxicity
| Stock DMSO Conc. | Volume of Stock to Add to 1 mL Medium for 0.1% Final Conc. | Volume of Stock to Add to 1 mL Medium for 0.5% Final Conc. |
|---|---|---|
| 10 mM | 100 nL | 500 nL |
| 20 mM | 50 nL | 250 nL |
| 50 mM | 20 nL | 100 nL |
| 100 mM | 10 nL | 50 nL |
Possible Cause C: High Cell Line Sensitivity
-
Symptoms: You observe significant cell death at lower concentrations of Lotusine than previously reported for other cell types.
-
Solution: Every cell line has a unique sensitivity profile. It is essential to establish a baseline for your specific model. Conduct a dose-response study starting with a very low concentration and increasing logarithmically (e.g., 0.1, 1, 10, 100 µM) to determine the precise cytotoxic range for your cells.
Issue 2: Differentiating Cytotoxicity from Anti-proliferative Effects
-
Symptoms: A metabolic assay like the MTT assay shows a decrease in signal, but you are unsure if the cells are dying or have simply stopped proliferating.
-
Solution: Use multiple assay types to get a complete picture.
-
Metabolic Assays (e.g., MTT, WST-1): These measure the overall metabolic activity of the cell population, which correlates with viability and proliferation.[8]
-
Cytotoxicity Assays (e.g., LDH Release, Trypan Blue): These assays specifically measure cell death by detecting markers of compromised membrane integrity.[9][10] An increase in Lactate Dehydrogenase (LDH) in the culture medium or an increase in cells stained by trypan blue indicates cell death.
-
Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining): Since Lotusine can induce apoptosis, these assays can confirm this specific mechanism of cell death.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Solubilization: Vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Remember to include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Signaling pathway inhibited by Lotusine.[3]
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting flowchart for high cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. maxapress.com [maxapress.com]
- 3. Anti-lung cancer activity of lotusine in non-small cell lung cancer HCC827 via reducing proliferation, oxidative stress, induction of apoptosis, and G0/G1 cell cycle arrest via suppressing EGFR-Akt-ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. islasas.com [islasas.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing incubation time for Lotusine hydroxide treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting experiments involving Lotusine hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is Lotusine and what is its mechanism of action?
Lotusine is a natural alkaloid that has been investigated for its potential anti-cancer, anti-inflammatory, and cardioprotective properties.[1] Its mechanism of action involves the modulation of several key signaling pathways. Notably, Lotusine has been shown to inhibit the phosphorylation of proteins in the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways.[2] It can also influence the Irs-1/Pi3K/Akt signaling cascade. By affecting these pathways, Lotusine can induce apoptosis (programmed cell death), inhibit cell proliferation, and mitigate oxidative stress in various cell types.[1][3]
Q2: I am starting a new experiment with this compound. What is a good starting concentration and incubation time?
For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals. Based on published studies, a concentration range of 10 µM to 80 µM has been used for Lotusine in cell culture.[2]
A preliminary time-course experiment is also crucial. A common starting point is to treat cells for 24, 48, and 72 hours. One study on HaCaT cells involved a 1-hour pretreatment with lotusine, followed by analysis at 12, 24, or 48 hours post-stimulation.[2] For some applications, such as assessing immediate signaling events like protein phosphorylation, much shorter incubation times (e.g., 5, 15, 30, 60 minutes) may be necessary.
Q3: How should I prepare and store my this compound stock solution?
This compound, like many alkaloids, is often soluble in dimethyl sulfoxide (DMSO).[4][5] It is best practice to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. To avoid precipitation when diluting in aqueous cell culture media, it is advisable to add the DMSO stock solution dropwise to the media while gently mixing.[6] The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, and ideally at 0.1% or lower, as higher concentrations can be toxic to cells.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am not seeing the expected effect of this compound on my cells. What could be the problem?
There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the biological activity).
-
Incorrect Incubation Time: The time point you are observing may be too early or too late to see the desired effect. A time-course experiment is essential to identify the optimal incubation period.
-
Cell Line Specificity: Different cell lines can have varying sensitivities to the same compound.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. It is advisable to use freshly prepared dilutions for each experiment.
-
Experimental Assay: The assay you are using may not be sensitive enough to detect the changes induced by this compound. Consider trying alternative or complementary assays.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Control Group
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is not exceeding 0.5%, and ideally is at or below 0.1%.[4] Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Contamination | Visually inspect your cell cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and use fresh, sterile reagents. |
| Suboptimal Cell Culture Conditions | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain proper incubator conditions (temperature, CO2, humidity). |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your plate. Use a cell counter for accurate cell seeding. |
| Variability in Treatment Application | Ensure that this compound is added to all wells at the same time and mixed gently but thoroughly. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Reagent Variability | Use the same batch of reagents (media, serum, this compound) for all related experiments to minimize variability. |
Data Presentation
Table 1: Illustrative Time-Course of Lotusine-Induced Apoptosis in A549 Cells
Note: The following data is illustrative and should be determined experimentally for your specific conditions.
| Incubation Time (hours) | Lotusine (20 µM) - % Apoptotic Cells (Annexin V+) | Vehicle Control (0.1% DMSO) - % Apoptotic Cells (Annexin V+) |
| 0 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 6 | 8.7 ± 1.2 | 2.6 ± 0.6 |
| 12 | 15.4 ± 2.1 | 2.8 ± 0.5 |
| 24 | 28.9 ± 3.5 | 3.1 ± 0.7 |
| 48 | 45.2 ± 4.8 | 3.5 ± 0.8 |
Table 2: Illustrative Time-Course of Lotusine Effect on ERK1/2 Phosphorylation in HaCaT Cells
Note: The following data is illustrative and should be determined experimentally for your specific conditions.
| Incubation Time (minutes) | Lotusine (50 µM) - Fold Change in p-ERK1/2 (Normalized to Total ERK1/2) | Vehicle Control (0.1% DMSO) - Fold Change in p-ERK1/2 (Normalized to Total ERK1/2) |
| 0 | 1.0 | 1.0 |
| 5 | 0.8 ± 0.1 | 1.0 ± 0.05 |
| 15 | 0.5 ± 0.08 | 1.0 ± 0.06 |
| 30 | 0.3 ± 0.05 | 0.9 ± 0.07 |
| 60 | 0.2 ± 0.04 | 0.9 ± 0.05 |
Table 3: Reported IC50 Values for Lotusine in Various Cell Lines
Note: IC50 values can vary depending on the assay and experimental conditions. The following are representative values from the literature.
| Cell Line | Assay | Incubation Time (hours) | Reported IC50 (µM) |
| H9c2 | MTT Assay | Not Specified | A protective effect was observed at 50 µM against doxorubicin-induced toxicity, suggesting low cytotoxicity at this concentration.[7] |
| A549 | MTT Assay | 48 | One study on a lotus leaf extract (containing lotusine) showed an effect, but a specific IC50 for pure lotusine was not provided.[8] A recent study indicated lotusine inhibited proliferation in a concentration- and time-dependent manner.[3] |
| H460 | Not Specified | Not Specified | A study on a lotus seedpod extract (containing lotusine) showed inhibition of cell proliferation.[9] |
| HaCaT | MTT Assay | 48 | Lotusine did not show significant cytotoxicity up to 80 µM.[2] |
| HepG2 | Not Specified | Not Specified | No specific IC50 data for lotusine was found in the provided search results. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay (MTT)
Objective: To determine the time-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., A549, HaCaT)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot cell viability versus incubation time to determine the optimal duration for your desired effect.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells at different time points after this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). Plot the percentage of apoptotic cells (early + late) against the incubation time.
Protocol 3: Western Blot Analysis of MAPK/ERK and Akt Pathway Activation
Objective: To assess the time-dependent effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and a vehicle control for various short time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK1/2).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each time point. Plot the fold change in phosphorylation relative to the time 0 control.
Mandatory Visualizations
References
- 1. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-lung cancer activity of lotusine in non-small cell lung cancer HCC827 via reducing proliferation, oxidative stress, induction of apoptosis, and G0/G1 cell cycle arrest via suppressing EGFR-Akt-ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lotus leaf flavonoids induce apoptosis of human lung cancer A549 cells through the ROS/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lotus (Nelumbo nucifera) seedpod extract inhibits cell proliferation and induces apoptosis in non-small cell lung cancer cells via downregulation of Axl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Lotusine Hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of pure Lotusine hydroxide from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main difficulties in obtaining pure this compound stem from its chemical nature and the complex matrix of its natural sources, primarily the plumules of Nelumbo nucifera (lotus). Key challenges include:
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Structural Similarity to Other Alkaloids: Lotus plumules contain other structurally related benzylisoquinoline alkaloids like liensinine, isoliensinine, and neferine.[1][2] These compounds have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1]
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Co-extraction of Impurities: The crude extract typically contains a wide range of other phytochemicals, such as other classes of alkaloids (aporphines in leaves), flavonoids, tannins, proteins, and amino acids, which can interfere with the isolation process.[3]
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Degradation and Isomerization: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation or isomerization during the extraction and purification process. The use of strong acids or bases and prolonged heating should be carefully controlled.[4]
-
Low Yields with Conventional Methods: Traditional methods involving multiple steps of solvent extraction and column chromatography can be tedious, time-consuming, and often result in low recovery of the target compound due to irreversible adsorption onto the stationary phase.[5]
Q2: Which part of the Nelumbo nucifera plant is the best source for Lotusine?
A2: The plumules (embryos) of the lotus seed are the primary source for obtaining Lotusine, along with other major bis-benzylisoquinoline alkaloids like liensinine, isoliensinine, and neferine.[1][2] While other parts of the plant, such as the leaves, contain alkaloids, they are predominantly of the aporphine type, including nuciferine and roemerine.[1][2]
Q3: What are the most effective modern techniques for purifying this compound?
A3: High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining Counter-Current Chromatography (CCC) are highly effective modern techniques for separating structurally similar alkaloids like Lotusine.[1][5][6] These liquid-liquid partition chromatography methods avoid the use of a solid stationary phase, which eliminates irreversible sample adsorption and leads to higher sample recovery.[1][5] HSCCC, in particular, has been successfully used to purify various aporphine alkaloids from lotus leaves in a single step with high purity.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of total alkaloids in the crude extract. | 1. Inefficient extraction solvent or method.[2][8] 2. Incomplete liberation of alkaloid salts from the plant matrix.[2] 3. Degradation of alkaloids during extraction. | 1. Use methanol or ethanol for extraction, potentially with reflux or sonication to improve efficiency.[1][2][8] 2. Pre-treat the plant material with a weak base (e.g., 10% ammonia water) to convert alkaloid salts to their free base form, which is more soluble in organic solvents.[2] 3. Avoid excessive heat and prolonged extraction times. |
| Co-elution of Lotusine with other similar alkaloids (e.g., liensinine, isoliensinine) during chromatography. | 1. Insufficient resolution of the chromatographic method. 2. Inappropriate stationary or mobile phase selection. | 1. Employ advanced separation techniques like HSCCC or pH-zone-refining CCC, which offer better resolution for structurally similar compounds.[1][5][6] 2. For HPLC, experiment with different columns (e.g., C18, phenyl-hexyl) and optimize the mobile phase composition, including the use of ion-pairing agents or adjusting the pH with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation.[9] |
| Broad or tailing peaks during HPLC analysis. | 1. Secondary interactions between the basic alkaloid and the silica-based stationary phase. 2. Poor solubility of the analyte in the mobile phase. 3. Column overloading. | 1. Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., 0.1% TFA) to the mobile phase to mask residual silanol groups on the column and improve peak symmetry.[9] 2. Ensure the sample is fully dissolved in the initial mobile phase before injection. 3. Reduce the concentration or volume of the injected sample. |
| Presence of non-alkaloidal impurities in the final product. | 1. Incomplete removal of fats, waxes, and pigments during initial extraction. 2. Inadequate purification steps. | 1. Perform a preliminary defatting step using a non-polar solvent like n-hexane or petroleum ether on the initial plant material or the crude extract.[10] 2. Incorporate an acid-base partitioning step. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, wash with a non-polar organic solvent to remove neutral impurities, then basify the aqueous layer and extract the alkaloids with a polar organic solvent. |
| Degradation of Lotusine during the isolation process. | 1. Exposure to harsh pH conditions. 2. High temperatures during solvent evaporation. 3. Exposure to light and air. | 1. Use weak acids (e.g., tartaric acid, acetic acid) and bases (e.g., sodium carbonate, ammonia) for pH adjustments where possible.[4][8] 2. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.[10] 3. Protect the samples from light by using amber glassware and minimize exposure to air, especially for prolonged storage. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of alkaloids from Nelumbo nucifera.
Table 1: Purity and Yield of Aporphine Alkaloids from N. nucifera Leaves using HSCCC
| Alkaloid | Yield from 100 mg Crude Extract (mg) | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1 |
| Pronuciferine | 1.1 | 96.8 |
| Nuciferine | 8.5 | 98.9 |
| Roemerine | 2.7 | 97.4 |
| Data from Ma et al., 2014.[5][7] |
Table 2: Purity and Yield of Alkaloids from N. nucifera Leaves using pH-Zone-Refining CCC
| Alkaloid | Yield from 500 mg Crude Extract (mg) | Purity (%) |
| N-demethylarmepavine | 7.4 | 90 |
| Nuciferine | 45.3 | 92 |
| Roemerine | 26.6 | 96 |
| Data from Xu et al., 2012.[6] |
Experimental Protocols
1. General Protocol for Acid-Base Extraction of Alkaloids from Plant Material
This protocol outlines the fundamental steps for selectively extracting alkaloids from plant material.
-
Preparation of Plant Material: The dried and powdered plant material (e.g., lotus plumules) is moistened with a basic solution, such as aqueous sodium carbonate or ammonia, to convert the alkaloid salts into their free base form.[2][11]
-
Extraction with Organic Solvent: The basified plant material is then extracted with a non-polar or moderately polar organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The free base alkaloids are soluble in these solvents.[11]
-
Acidic Aqueous Extraction: The organic extract containing the alkaloids is then partitioned with a dilute acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid). The alkaloids form salts and move into the aqueous phase, leaving non-basic impurities in the organic phase.[12]
-
Liberation and Re-extraction of Alkaloids: The acidic aqueous solution is washed with a fresh organic solvent to remove any remaining neutral impurities. The aqueous phase is then made basic with an alkali like sodium hydroxide or ammonia to regenerate the free base alkaloids, which precipitate or are then re-extracted with an organic solvent.[4]
-
Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude total alkaloid extract.[10]
2. High-Speed Counter-Current Chromatography (HSCCC) for Aporphine Alkaloid Purification
The following is a summarized protocol for the one-step separation of aporphine alkaloids from a crude extract of N. nucifera leaves, which can be adapted for other alkaloids like Lotusine with appropriate solvent system optimization.
-
Preparation of Two-Phase Solvent System: A suitable two-phase solvent system is prepared by mixing the solvents in the desired ratio and allowing them to equilibrate in a separatory funnel. For the separation of aporphine alkaloids, a system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) has been used.[5][7]
-
HSCCC System Preparation: The multilayer coil column is first filled with the stationary phase (the upper phase in this example). The apparatus is then rotated at a specific speed (e.g., 850 rpm).
-
Sample Injection: The crude extract is dissolved in a small volume of the solvent mixture and injected into the column.
-
Elution: The mobile phase (the lower phase) is pumped through the column at a defined flow rate. The effluent is monitored by a UV detector.
-
Fraction Collection: Fractions are collected based on the UV chromatogram.
-
Analysis: The purity of the collected fractions is determined by analytical methods such as HPLC and the chemical structures are identified by ESI-MS and NMR.[5][7]
Visualizations
Caption: General workflow for the isolation and purification of Lotusine.
Caption: Troubleshooting logic for low purity of isolated Lotusine.
References
- 1. maxapress.com [maxapress.com]
- 2. maxapress.com [maxapress.com]
- 3. cir-safety.org [cir-safety.org]
- 4. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.upsi.edu.my [ir.upsi.edu.my]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Bioavailability of Lotusine Hydroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Lotusine hydroxide for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a quaternary aporphine alkaloid derived from plants such as the sacred lotus (Nelumbo nucifera).[1][2][3] Like many natural alkaloids, it is a promising therapeutic candidate for various conditions. However, alkaloids from lotus generally exhibit poor solubility and low bioavailability in vivo.[4][5] For instance, Nuciferine, a structurally related alkaloid from the same plant, has an absolute oral bioavailability of only about 1.9% in rats.[6][7] This low bioavailability can lead to high variability in experimental results, require larger doses, and hinder the translation of in vitro findings to in vivo models.
Q2: What are the primary causes of low oral bioavailability for compounds like this compound?
The primary causes of low oral bioavailability for poorly soluble compounds, categorized by the Biopharmaceutics Classification System (BCS) as Class II or IV, include:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[8]
-
Slow Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves can be the limiting factor for absorption.[9]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active substance.[9]
Q3: What are the main strategies to enhance the oral bioavailability of this compound?
There are several formulation strategies that can be employed. The choice depends on the specific physicochemical properties of your compound and the experimental goals. The main approaches are:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[10]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at a molecular level to enhance solubility and dissolution.[11][12][13]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems to improve solubility and facilitate absorption through lymphatic pathways.[9][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase aqueous solubility.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animal subjects. | Poor and inconsistent dissolution of the administered compound in the GI tract. | Improve the formulation. Consider developing a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to ensure more uniform dissolution and absorption. |
| No detectable or very low levels of this compound in plasma after oral administration. | Extremely low solubility and/or rapid first-pass metabolism. | 1. Increase solubility through nanonization or amorphization (e.g., via solid dispersion). 2. Consider co-administration with a bioavailability enhancer like Piperine, which can inhibit metabolic enzymes.[15] |
| Compound precipitates out of the dosing vehicle before or during administration. | The selected vehicle is not an adequate solvent or the concentration is too high. | 1. Screen a panel of pharmaceutically acceptable solvents and co-solvents (e.g., PEG 400, Propylene Glycol, Transcutol®).[9] 2. Reduce the concentration of the drug in the vehicle. 3. Formulate a nanosuspension with stabilizers to prevent aggregation and precipitation. |
| Signs of toxicity or distress in animals at higher doses. | The high dose required to achieve therapeutic plasma levels may be causing off-target effects. | Enhancing bioavailability will allow for a reduction in the administered dose. Focus on formulation strategies like lipid-based nanoparticles or solid dispersions to achieve the desired exposure with a lower, safer dose. |
Formulation Strategies & Protocols
Strategy 1: Solid Dispersion
Solid dispersions enhance the solubility of poorly water-soluble drugs by dispersing them in a hydrophilic carrier, often in an amorphous state.[11][12][13]
| Carrier | Type | Key Advantages | Considerations |
| PVP K30 (Polyvinylpyrrolidone) | Polymer | Good solubilizer, forms amorphous dispersions. | Can be hygroscopic. |
| Poloxamer 407 | Surfactant | Enhances both solubility and dissolution; has surfactant properties. | Can form gels at higher concentrations. |
| Soluplus® | Graft Copolymer | Excellent for forming solid solutions, good for hot-melt extrusion.[11] | May require specific processing equipment. |
| Gelucire® 44/14 | Lipid-based | Self-emulsifying properties, can inhibit P-glycoprotein efflux.[11] | Melts at a low temperature (~44°C). |
-
Preparation:
-
Accurately weigh this compound and the selected carrier (e.g., PVP K30) in a 1:4 drug-to-carrier ratio.
-
-
Dissolution:
-
Dissolve both components in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
-
Drying:
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Processing:
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous state of the drug using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Assess the dissolution enhancement by comparing the dissolution profile of the solid dispersion to the pure drug in a relevant buffer (e.g., pH 6.8 phosphate buffer).
-
Strategy 2: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, which increase the dissolution rate by increasing the surface area.
Caption: Workflow for nanosuspension preparation and characterization.
In Vivo Study Protocols
Protocol: Oral Administration in Mice via Gavage
This protocol provides a general guideline for administering a this compound formulation to mice.
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6 or BALB/c), weighing 20-25g.
-
Fast the animals for 4-6 hours before dosing to minimize food interaction, but allow free access to water.
-
-
Dosage Calculation:
-
Administration Technique:
-
Use a 20-22 gauge, 1.5-inch stainless steel gavage needle with a rounded tip for adult mice.[16][18]
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and align the esophagus with the stomach.[17]
-
Gently insert the gavage needle into the mouth, advancing it along the hard palate. The needle should slide easily down the esophagus without resistance. Do not force the needle. [19]
-
Administer the formulation slowly and steadily.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.[20]
-
Protocol: Pharmacokinetic Blood Sampling
-
Sample Collection:
-
Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Use a suitable collection site, such as the saphenous vein or tail vein.
-
-
Sample Processing:
Protocol: Quantification of Lotusine in Plasma by HPLC-MS/MS
This is a representative method based on published analyses of lotus alkaloids.[21][22][23]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., dauricine or another suitable alkaloid).[21]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Select appropriate precursor-to-product ion transitions for Lotusine and the internal standard.
-
Caption: Logical workflow for an in vivo bioavailability study.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine - Wikipedia [en.wikipedia.org]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Alkaloids from lotus (Nelumbo nucifera): recent advances in biosynthesis, pharmacokinetics, bioactivity, safety, and industrial applications - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 6. Pharmacokinetics, tissue distribution, bioavailability, and excretion of nuciferine, an alkaloid from lotus, in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 11. mdpi.com [mdpi.com]
- 12. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. uq.edu.au [uq.edu.au]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Cardioprotective Effects of Lotusine Hydroxide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cardioprotective effects of Lotusine hydroxide, an alkaloid derived from the green seed embryo of Nelumbo nucifera Gaertn. While in vitro evidence suggests promising cardioprotective mechanisms, this document outlines the necessary steps for in vivo validation and compares its potential with the established cardioprotective agent, Dexrazoxane.
Executive Summary
This compound has demonstrated potential in vitro as a cardioprotective agent, primarily through its antioxidant and anti-apoptotic properties. Pre-clinical in vivo studies are essential to validate these effects and establish a viable therapeutic profile. This guide details a proposed in vivo experimental workflow, compares the expected outcomes of this compound with published in vivo data for Dexrazoxane in a doxorubicin-induced cardiotoxicity model, and illustrates the key signaling pathways involved. The provided information aims to equip researchers with the necessary framework to investigate the in vivo efficacy of this compound.
Data Presentation: Comparative Analysis
Due to the current lack of published in vivo studies specifically validating the cardioprotective effects of this compound, this table presents a comparison between the expected in vivo outcomes for this compound (extrapolated from in vitro data) and published in vivo data for the clinically approved cardioprotective agent, Dexrazoxane. This comparison is based on a doxorubicin-induced cardiotoxicity model.
| Parameter | This compound (Expected Outcome) | Dexrazoxane (Published In Vivo Data) | Rationale/Supporting Evidence |
| Cardiac Function | |||
| Ejection Fraction (EF%) | Expected to be higher than Doxorubicin-only group | Significantly higher than Doxorubicin-only group.[1][2][3] Maintained near baseline levels.[2][3] | In vitro studies show Lotusine mitigates cardiomyocyte damage, suggesting preservation of contractile function.[4][5] |
| Fractional Shortening (FS%) | Expected to be higher than Doxorubicin-only group | Significantly higher than Doxorubicin-only group.[3] | Consistent with the expected preservation of myocardial contractility. |
| Cardiac Injury Biomarkers | |||
| Creatine Kinase-MB (CK-MB) | Expected to be lower than Doxorubicin-only group | Significantly lower than Doxorubicin-only group. | Reduced cardiomyocyte damage should lead to lower leakage of cardiac enzymes. |
| Lactate Dehydrogenase (LDH) | Expected to be lower than Doxorubicin-only group | Significantly lower than Doxorubicin-only group. | Indicative of preserved cell membrane integrity. |
| Histopathology | |||
| Myocardial Fibrosis | Expected to be reduced compared to Doxorubicin-only group | Significantly reduced myocardial fibrosis and tissue disarray.[1] | Anti-apoptotic and antioxidant effects are expected to limit tissue damage and subsequent fibrotic remodeling. |
| Apoptosis (e.g., TUNEL staining) | Expected to show fewer apoptotic cells | Significantly reduced number of apoptotic cardiomyocytes.[1] | In vitro data demonstrates Lotusine's ability to downregulate key apoptotic proteins.[4][5] |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Expected to be lower than Doxorubicin-only group | Lower levels of lipid peroxidation markers. | Lotusine has shown antioxidant properties in vitro.[4][5] |
| Superoxide Dismutase (SOD) | Expected to be higher/preserved compared to Doxorubicin-only group | Activity of antioxidant enzymes is preserved. | Consistent with its proposed antioxidant mechanism. |
Experimental Protocols
To validate the cardioprotective effects of this compound in vivo, a robust and well-controlled experimental protocol is necessary. The following outlines a standard methodology based on a doxorubicin-induced cardiotoxicity model in rodents.
Animal Model and Treatment Groups
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Treatment Groups (n=10-12 per group):
-
Control (Vehicle): Receives the vehicle for this compound and Doxorubicin (e.g., saline).
-
This compound (LH): Receives this compound alone to assess for any independent cardiac effects.
-
Doxorubicin (DOX): Receives Doxorubicin to induce cardiotoxicity.
-
DOX + this compound (DOX+LH): Receives this compound as a pre-treatment or co-treatment with Doxorubicin.
-
DOX + Dexrazoxane (DOX+DEX): Positive control group, receiving the known cardioprotectant Dexrazoxane with Doxorubicin.
-
Dosing and Administration
-
Doxorubicin: A cumulative dose of 15-20 mg/kg administered via intraperitoneal (i.p.) injections in divided doses over 2-4 weeks to induce chronic cardiotoxicity.
-
This compound: The optimal dose should be determined through dose-response studies. Based on typical doses for natural compounds, a starting range of 10-50 mg/kg/day via oral gavage or i.p. injection could be explored. Administration would typically commence a few days prior to the first Doxorubicin injection and continue throughout the study period.
-
Dexrazoxane: Administered i.p. at a 10:1 or 20:1 ratio to the Doxorubicin dose, typically 30 minutes before each Doxorubicin injection.[2][6]
Assessment of Cardioprotective Effects
-
Echocardiography: Performed at baseline and at the end of the treatment protocol to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Dimensions (LVID) at systole and diastole.
-
Electrocardiography (ECG): To monitor for any arrhythmias or changes in cardiac electrical activity.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of cardiac injury markers such as CK-MB, LDH, and troponins.
-
Histopathological Examination: Hearts are excised, weighed, and a portion is fixed in 10% formalin for paraffin embedding. Sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial structure and Masson's trichrome to evaluate fibrosis.
-
Apoptosis Assessment: TUNEL staining on heart tissue sections to quantify the number of apoptotic cells.
-
Oxidative Stress Markers: A portion of the heart tissue is homogenized to measure levels of MDA and the activity of antioxidant enzymes like SOD and Glutathione Peroxidase (GPx).
-
Western Blot Analysis: To quantify the protein expression of key markers in the apoptotic pathway (e.g., Bax, Bcl-2, Caspase-3) and other relevant signaling molecules.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in mitigating doxorubicin-induced cardiotoxicity.
Caption: Mechanism of Dexrazoxane in preventing doxorubicin-induced cardiotoxicity.
Caption: Proposed workflow for in vivo validation of this compound's cardioprotective effects.
References
- 1. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexrazoxane pre-treatment protects skinned rat cardiac trabeculae against delayed doxorubicin-induced impairment of crossbridge kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lotusine Hydroxide and Other Major Lotus Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The sacred lotus (Nelumbo nucifera) is a rich source of diverse isoquinoline alkaloids, which have garnered significant interest for their wide-ranging pharmacological activities. Among these, lotusine, neferine, nuciferine, and liensinine are some of the most abundant and well-studied. This guide provides an objective comparison of the efficacy of lotusine hydroxide (lotusine) with these other major lotus alkaloids, supported by available experimental data.
Efficacy Comparison of Lotus Alkaloids
The following table summarizes the available quantitative data on the anti-inflammatory, anticancer, and antioxidant activities of lotusine, neferine, nuciferine, and liensinine. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparative studies for all activities across all four alkaloids are limited, and experimental conditions may vary between studies.
| Alkaloid | Biological Activity | Assay | Cell Line / Model | IC50 / EC50 | Reference |
| Lotusine | Cardioprotective | Doxorubicin-induced toxicity | H9c2 cardiomyocytes | Not specified | [1] |
| Neferine | Anti-inflammatory | Inhibition of NO production | LPS-induced RAW 264.7 macrophages | Not specified | [2] |
| Anticancer | Cytotoxicity | HepG2 (liver cancer) | 8.32 µM | [3] | |
| Anticancer | Cytotoxicity | A549 (lung cancer) | 12.54 µM | [3] | |
| Nuciferine | Anti-inflammatory | Inhibition of NO production | LPS-induced RAW 264.7 macrophages | Not specified | [2] |
| Anticancer | Cytotoxicity | HepG2 (liver cancer) | 8.62 µM | [3] | |
| Anticancer | Cytotoxicity | A549 (lung cancer) | 7.78 µM | [3] | |
| Liensinine | Antioxidant | DPPH radical scavenging | - | 1.8 µg/mL | [4] |
| Anticancer | Inhibition of cell viability | MDA-MB-231 (breast cancer) | ~60 µM (reduced viability by 50%) | Not specified | |
| Anticancer | Inhibition of cell viability | MCF-7 (breast cancer) | ~60 µM (reduced viability by 40%) | Not specified |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Data for lotusine's direct anti-inflammatory, anticancer, and antioxidant IC50 values were not available in the reviewed literature.
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of these lotus alkaloids are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
Anti-inflammatory Signaling Pathway of Neferine
Neferine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a key regulator of the inflammatory response.
Caption: Neferine inhibits the NF-κB signaling pathway.
Anticancer Signaling Pathway of Nuciferine
Nuciferine has demonstrated anticancer activity by inhibiting the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]
Caption: Nuciferine inhibits PI3K/Akt and STAT3 pathways.
Antioxidant Mechanism of Liensinine
Liensinine exhibits antioxidant properties by scavenging free radicals and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[4][9][10]
Caption: Liensinine's antioxidant and Nrf2 activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
General Protocol:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (e.g., liensinine) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the test compound.[11]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method to determine the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
General Protocol:
-
Cancer cells (e.g., HepG2, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., nuciferine, neferine) for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants to measure NO production by cells such as macrophages.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured by spectrophotometry.
General Protocol:
-
RAW 264.7 macrophages are seeded in a 96-well plate.
-
The cells are pre-treated with different concentrations of the test compound (e.g., neferine) for a certain period.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Conclusion
The available data suggests that neferine, nuciferine, and liensinine possess significant anti-inflammatory, anticancer, and antioxidant properties, with their efficacy being demonstrated through various in vitro assays. The mechanisms of action for these alkaloids involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, STAT3, and Nrf2.
While lotusine has shown promise in cardioprotection by mitigating oxidative stress, there is a notable lack of quantitative data (e.g., IC50 values) directly comparing its efficacy in anti-inflammatory, anticancer, and antioxidant assays against the other major lotus alkaloids. Further research is warranted to elucidate the full pharmacological profile of lotusine and to conduct direct, side-by-side comparative studies of these promising natural compounds under standardized experimental conditions. Such studies will be invaluable for identifying the most potent alkaloids for specific therapeutic applications and for advancing the development of new drugs derived from Nelumbo nucifera.
References
- 1. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Liensinine Prevents Vascular Inflammation by Attenuating Inflammatory Mediators and Modulating VSMC Function [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Flavonoids in Lotus (Nelumbo nucifera) Leaves and Their Antioxidant Activity Using Macroporous Resin Chromatography Coupled with LC-MS/MS and Antioxidant Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiac Ion Channel Effects of Lotusine Hydroxide and Liensinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotusine hydroxide and liensinine are bisbenzylisoquinoline alkaloids derived from the lotus plant (Nelumbo nucifera). Both compounds have garnered interest for their potential cardiovascular effects. This guide provides a comparative analysis of their known effects on cardiac ion channels, supported by available experimental data. It is important to note that while there is emerging research on liensinine's interaction with specific cardiac ion channels, particularly the hERG channel, there is a significant lack of published electrophysiological data on the direct effects of this compound on these channels. This guide reflects the current state of available scientific literature.
Comparative Analysis of Effects on Cardiac Ion Channels
Direct comparative studies on the effects of this compound and liensinine on cardiac ion channels are not available in the current literature. The following sections summarize the known effects of each compound individually.
Liensinine: An Emerging Modulator of Cardiac Ion Channels
Liensinine has been shown to interact with key cardiac ion channels, with the most comprehensive data available for its effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Table 1: Effects of Liensinine on Cardiac Ion Channels
| Ion Channel | Cell Type | Method | Key Findings | Reference |
| hERG (IKr) | HEK293 cells stably expressing hERG | Whole-cell patch clamp | - Dose-dependent inhibition of hERG current. - Binds to the open state of the hERG channel. | [1] |
| Nav1.5 (INa) | No direct studies found | - | - | - |
| Cav1.2 (ICa,L) | No direct studies found | - | - | - |
This compound: Limited Direct Ion Channel Data
Currently, there is a paucity of specific data from electrophysiological studies detailing the effects of this compound on hERG, Nav1.5, and Cav1.2 channels. One source indicates that lotusine (hydroxide) affects action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers, which is primarily mediated by Cav1.2 channels. However, quantitative data from peer-reviewed studies are not available to substantiate these claims.
Experimental Protocols
Whole-Cell Patch Clamp for hERG Current Measurement with Liensinine
The following is a generalized protocol based on standard methodologies for assessing hERG channel activity.
-
Cell Culture: HEK293 cells stably transfected with the hERG-encoding gene (KCNH2) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture dish using a non-enzymatic cell dissociation solution, washed with the external solution, and re-suspended.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Electrophysiological Recording:
-
Whole-cell patch clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV for 1-2 seconds is applied, followed by a repolarizing step to -50 mV to record the peak tail current.
-
-
Data Analysis: The inhibitory effect of liensinine is determined by comparing the peak tail current amplitude before and after the application of different concentrations of the compound. The concentration-response curve is then fitted with the Hill equation to determine the IC₅₀ value.
Signaling Pathways
While direct ion channel data for this compound is scarce, both lotusine and liensinine have been shown to modulate intracellular signaling pathways that can indirectly influence cardiac function and potentially ion channel activity.
Liensinine
Liensinine has been reported to exert cardioprotective effects through the modulation of several signaling pathways:
-
Wnt/β-catenin Pathway: Liensinine has been shown to inhibit the aberrant activation of the Wnt/β-catenin signaling pathway in the context of myocardial ischemia, which is known to be involved in cardiac remodeling and inflammation.[1]
-
NF-κB Pathway: Liensinine can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines in cardiomyocytes.
-
Keap1/Nrf2 Pathway: Liensinine activates the Nrf2 pathway, a critical regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes and protection against oxidative stress in cardiac cells.
This compound
Information on signaling pathways specifically modulated by this compound is limited. However, studies on "lotusine" have indicated that it possesses cardioprotective properties, primarily attributed to its antioxidant and anti-apoptotic effects. These effects are likely mediated by signaling pathways that regulate cellular redox state and apoptosis, though the specific pathways have not been as extensively characterized as those for liensinine.
Conclusion
The available evidence suggests that liensinine is a modulator of cardiac ion channels, with a clear inhibitory effect on the hERG potassium channel. Its cardioprotective effects are further supported by its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
In contrast, the direct effects of this compound on specific cardiac ion channels remain largely uncharacterized. While preliminary information suggests potential effects on myocardial action potentials and slow inward currents, rigorous electrophysiological studies are required to confirm and quantify these interactions. The known cardioprotective effects of lotusine appear to be linked to its antioxidant and anti-apoptotic properties.
For drug development professionals, liensinine presents a more characterized profile with respect to its cardiac electrophysiological effects, highlighting both its potential therapeutic applications and the need for careful assessment of its proarrhythmic risk due to hERG inhibition. Further research is critically needed to elucidate the cardiac safety and efficacy profile of this compound, particularly its interactions with key cardiac ion channels. This will be essential for any future consideration of its therapeutic potential.
References
Comparative Cardiotoxicity Profile: Lotusine Hydroxide vs. Neferine
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiotoxicity profiles of lotusine hydroxide and neferine, two bisbenzylisoquinoline alkaloids found in the lotus plant (Nelumbo nucifera). While both compounds have been investigated for various therapeutic properties, understanding their potential cardiotoxic effects is crucial for their safe development as drug candidates. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.
Note on this compound: Direct experimental data on the cardiotoxicity of this compound is limited in the available literature. Therefore, this guide utilizes data from studies on liensinine , a structurally similar major alkaloid from Nelumbo nucifera, as a proxy for lotusine. This substitution is based on their structural analogy, and this assumption should be considered when interpreting the presented data.
Executive Summary
Both lotusine (as liensinine) and neferine exhibit cardiotoxic effects, primarily manifesting as a negative inotropic effect (reduction in the force of cardiac muscle contraction). Experimental data suggests that neferine is more potent in inducing this effect than liensinine. The underlying mechanism for both compounds appears to be a disruption of intracellular calcium homeostasis. While neferine has been more extensively studied regarding its effects on cardiac ion channels, both compounds are known to influence cardiac action potentials. It is important to note that both lotusine and neferine have also been reported to have cardioprotective effects in different experimental contexts, such as against doxorubicin-induced cardiotoxicity, suggesting a complex pharmacological profile.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the cardiotoxic effects of liensinine (as a proxy for this compound) and neferine.
Table 1: Negative Inotropic Effect on Cardiomyocyte Beating Amplitude
| Compound | Cell Type | IC50 (µM) | Reference |
| Liensinine | Primary Neonatal Rat Cardiomyocytes | 4.02 | [3] |
| Neferine | Primary Neonatal Rat Cardiomyocytes | 1.25 | [3] |
| Liensinine | Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPS-CMs) | 3.69 | [3] |
| Neferine | Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPS-CMs) | 1.29 | [3] |
Table 2: Effects on Cardiac Action Potential Parameters
| Compound | Parameter Affected | Effect | Concentration | Cell Type | Reference |
| This compound | Action Potential, Slow Inward Current | Affects these parameters | Not specified | Cardiac Purkinje fibers | [4] |
| Neferine | Action Potential Duration (APD) | Prolongation | 50 µM | Guinea pig papillary muscle | [5] |
| Neferine | Maximal Upstroke Velocity (Vmax) | Suppression | 10 and 50 µM | Guinea pig papillary muscle | [5] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cardiomyocyte Contractility Assay using xCELLigence RTCA System
The negative inotropic effects of liensinine and neferine were quantified using the xCELLigence Real-Time Cell Analyzer (RTCA) Cardio system. This non-invasive, label-free impedance-based system monitors the viability, contractility, and electrical activity of cardiomyocytes in real-time.
-
Cell Culture: Primary neonatal rat cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) are seeded onto E-Plates CardioECR 48, which have gold microelectrodes integrated into the bottom of each well.
-
Assay Principle: The instrument measures changes in electrical impedance caused by the beating of the cardiomyocyte monolayer. The amplitude of these impedance changes is directly proportional to the contractility of the cells.
-
Procedure:
-
Cardiomyocytes are cultured on the E-plates until a synchronously beating monolayer is formed.
-
Baseline impedance measurements are recorded before the addition of the test compounds.
-
Various concentrations of this compound or neferine are added to the wells.
-
Impedance is continuously monitored to record changes in beating rate and amplitude over time.
-
The IC50 values are calculated based on the concentration-dependent decrease in the beating amplitude.
-
Whole-Cell Patch-Clamp Technique for Cardiac Ion Channel Analysis
The effects of neferine on cardiac action potentials and underlying ion currents were investigated using the whole-cell patch-clamp technique. This electrophysiological method allows for the recording of ionic currents across the entire cell membrane.
-
Cell Preparation: Isolated guinea pig papillary muscle cells or other suitable cardiac cell lines are used.
-
Technique:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell's interior.
-
The voltage across the cell membrane is clamped at a specific level, and the resulting ionic currents are measured.
-
-
Data Acquisition:
-
Action Potentials: The membrane potential is recorded in the current-clamp mode to measure parameters like action potential duration (APD) and the maximum upstroke velocity (Vmax).
-
Ionic Currents: Specific voltage protocols are applied in the voltage-clamp mode to isolate and measure individual ionic currents (e.g., Na+, K+, Ca2+ currents).
-
-
Analysis: The effects of the compounds on the shape and duration of the action potential and the amplitude and kinetics of the ionic currents are analyzed to determine the mechanism of action.
Signaling Pathways and Mechanisms of Cardiotoxicity
The primary mechanism of cardiotoxicity for both lotusine and neferine appears to be the disruption of intracellular calcium homeostasis, which is fundamental for excitation-contraction coupling in cardiomyocytes.[3][6]
Negative Inotropic Effect
A negative inotropic effect, or a decrease in the force of heart muscle contraction, is a key manifestation of lotusine and neferine cardiotoxicity. This is likely due to their interference with the normal cycling of calcium within the cardiomyocyte.
Caption: Proposed mechanism of negative inotropy.
Pro-arrhythmic Potential
By altering cardiac action potentials and ion channel function, both this compound and neferine may have pro-arrhythmic potential. Neferine has been shown to prolong the action potential duration, which can increase the risk of early afterdepolarizations and triggered arrhythmias.
Caption: Potential mechanism of pro-arrhythmia.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cardiotoxicity of novel compounds like this compound and neferine.
References
- 1. Liensinine | C37H42N2O6 | CID 160644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Lotusine Hydroxide and Standard EGFR Inhibitors in NSCLC Cells
A detailed guide for researchers and drug development professionals on the anti-cancer mechanisms of Lotusine hydroxide in comparison to established therapies for Non-Small Cell Lung Cancer (NSCLC).
This guide provides a comprehensive comparison of the novel natural alkaloid, this compound, with standard first and third-generation EGFR tyrosine kinase inhibitors (TKIs) – Gefitinib, Erlotinib, and Osimertinib. The focus is on their efficacy and mechanisms of action in EGFR-mutant NSCLC cells, particularly the HCC827 cell line, which harbors an EGFR exon 19 deletion.
Performance Comparison: Inhibition of Cell Viability
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Gefitinib, Erlotinib, and Osimertinib in the EGFR-mutant HCC827 NSCLC cell line. While the specific IC50 value for this compound from the primary study is not yet publicly available, the research indicates it significantly inhibits cell proliferation in a concentration- and time-dependent manner in HCC827 cells.[1]
| Compound | Target | HCC827 Cell Line IC50 | Reference |
| This compound | EGFR Pathway | Data not available | [Lan et al., 2025][1] |
| Gefitinib | EGFR | ~0.08 µM | [Study on Gefitinib Resistance] |
| Erlotinib | EGFR | < 0.001 µM - 0.447 µM | [Erlotinib Resistance Study 1], [Erlotinib Resistance Study 2] |
| Osimertinib | EGFR (including T790M) | ~15.04 nM (0.015 µM) | [Osimertinib Resistance Study] |
Mechanism of Action: A Comparative Overview
This compound and the compared EGFR TKIs exhibit anti-cancer effects in NSCLC cells by targeting the EGFR signaling pathway, albeit with potentially different nuances in their molecular interactions.
This compound:
Recent research demonstrates that this compound exerts its anti-cancer effects through a multi-faceted approach in EGFR-mutant NSCLC cells.[1] Its primary mechanism involves the suppression of the EGFR-Akt-ERK signaling pathway.[1] This inhibition leads to:
-
Induction of Apoptosis: An increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: Halting of the cell cycle at the G0/G1 phase.[1]
Gefitinib and Erlotinib (First-Generation EGFR TKIs):
These drugs act as reversible inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the receptor, they block the signaling cascade that leads to cell proliferation and survival. They are particularly effective against tumors with activating EGFR mutations, such as the exon 19 deletion found in HCC827 cells.
Osimertinib (Third-Generation EGFR TKI):
Osimertinib is an irreversible EGFR inhibitor that is effective against both the initial activating EGFR mutations and the T790M resistance mutation, which often develops after treatment with first-generation TKIs. Its mechanism also involves blocking the downstream signaling pathways to inhibit cell growth and induce apoptosis.
Signaling Pathway and Experimental Workflow
To visually represent the targeted biological pathway and the process of evaluating these compounds, the following diagrams are provided.
Caption: EGFR-Akt-ERK signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for evaluating an anti-cancer compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other EGFR inhibitors.
Cell Culture
The human NSCLC cell line HCC827 (EGFR exon 19 deletion) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC827 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound, Gefitinib, Erlotinib, or Osimertinib for 24, 48, and 72 hours. A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HCC827 cells are seeded in 6-well plates and treated with the respective compounds at their approximate IC50 concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated similarly to the apoptosis assay. After 48 hours, cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The membrane is then washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using image analysis software and normalized to the loading control.
Conclusion
The available evidence suggests that this compound is a promising natural compound with significant anti-cancer activity against EGFR-mutant NSCLC cells.[1] Its mechanism of action, involving the inhibition of the crucial EGFR-Akt-ERK signaling pathway, mirrors that of established EGFR TKIs. This leads to the induction of apoptosis and cell cycle arrest, key hallmarks of effective cancer therapies.[1]
While direct quantitative comparisons with standard-of-care drugs like Gefitinib, Erlotinib, and Osimertinib are pending the release of full study data for this compound, its demonstrated biological effects position it as a strong candidate for further preclinical and clinical investigation. Future research should focus on determining its precise binding kinetics, in vivo efficacy, and potential for overcoming TKI resistance. For researchers in the field, this compound represents a novel scaffold for the development of next-generation NSCLC therapeutics.
References
A Comparative Analysis of Lotusine Hydroxide and Verapamil on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Lotusine hydroxide, an alkaloid derived from the lotus plant (Nelumbo nucifera), and Verapamil, a well-established synthetic drug, on calcium channels. This document synthesizes available preclinical data to offer insights into their respective mechanisms of action, potential therapeutic applications, and methodologies for future research.
Introduction to the Compounds
This compound is a benzylisoquinoline alkaloid found in the embryo of the lotus seed.[1] Traditional medicine has utilized various parts of the lotus plant for a range of ailments, and modern research is beginning to explore the pharmacological properties of its constituent compounds.[2][3] Preliminary studies suggest that this compound may influence cardiac electrophysiology by affecting the slow inward current in cardiac Purkinje fibers, a current primarily mediated by calcium ions.[1]
Verapamil is a phenylalkylamine derivative and a first-generation calcium channel blocker. It is widely used in clinical practice for the management of hypertension, angina pectoris, and cardiac arrhythmias.[4][5] Its mechanism of action, primarily through the blockade of L-type voltage-gated calcium channels, is well-characterized.[6]
Comparative Efficacy and Mechanism of Action
While direct comparative studies between this compound and Verapamil are limited, this analysis extrapolates from available data on this compound and related alkaloids from Nelumbo nucifera to draw a comparison.
Verapamil exerts its effects by directly binding to the α1 subunit of L-type voltage-gated calcium channels, which are abundant in cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.[7] This binding is state-dependent, with a higher affinity for open and inactivated channels, leading to a use-dependent blockade. The consequences of this action include:
-
Negative Inotropy: Reduced force of myocardial contraction.[5]
-
Negative Chronotropy: Decreased heart rate via action on the SA node.[5]
-
Negative Dromotropy: Slowed atrioventricular conduction.[5]
-
Vasodilation: Relaxation of arterial smooth muscle, leading to a reduction in blood pressure.[5]
This compound's precise mechanism is less understood. The observation that it affects the slow inward current in cardiac Purkinje fibers suggests a potential interaction with voltage-gated calcium channels, similar to Verapamil.[1] However, research on a crude seed extract of Nelumbo nucifera, which contains various alkaloids including lotusine derivatives, indicated an inhibitory effect on receptor-operated calcium channels (ROCCs) rather than voltage-operated calcium channels (VOCCs). This suggests a different or broader mechanism of action compared to Verapamil. Other alkaloids from Nelumbo nucifera, such as liensinine and neferine, have also been shown to modulate intracellular calcium signaling.[3][8]
Therefore, it is plausible that this compound may exhibit a multi-target profile, potentially affecting both VOCCs and ROCCs, or acting on downstream signaling pathways that regulate intracellular calcium.
Data Presentation: Quantitative Comparison
Due to the limited publicly available data for this compound, a direct quantitative comparison of parameters like IC50 values is not currently feasible. The following table summarizes the known information for Verapamil and highlights the data required for this compound.
| Parameter | Verapamil | This compound | Reference |
| Target Channel(s) | Primarily L-type Voltage-Gated Ca2+ Channels | Putative: Voltage-Gated and/or Receptor-Operated Ca2+ Channels | [1][7] |
| IC50 (L-type Ca2+ Current) | ~1 µM (voltage-dependent) | Not yet determined | - |
| Mechanism | Direct channel blockade, state-dependent | To be elucidated | - |
| Primary Tissues of Action | Cardiac muscle, Vascular smooth muscle | Cardiac tissue (indicated); other tissues unknown | [1][5] |
Experimental Protocols
To further elucidate the effects of this compound and enable a direct comparison with Verapamil, the following experimental protocols are proposed.
Electrophysiological Analysis of L-type Calcium Channel Blockade in Isolated Cardiomyocytes
This protocol is designed to measure the direct effects of the compounds on L-type calcium currents (ICa,L) using the whole-cell patch-clamp technique.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult rat or guinea pig hearts.[9][10]
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp configuration is established using a patch-clamp amplifier and data acquisition system.[11][12]
-
The extracellular solution contains physiological concentrations of ions, with Ba2+ often substituted for Ca2+ to increase current amplitude and reduce calcium-dependent inactivation.
-
The intracellular (pipette) solution contains a Cs+-based solution to block potassium currents, along with ATP and GTP to maintain cellular function.
-
-
Voltage Protocol:
-
Cells are held at a negative holding potential (e.g., -80 mV) to ensure the availability of calcium channels.
-
Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit ICa,L.
-
-
Drug Application:
-
A baseline recording of ICa,L is obtained.
-
Increasing concentrations of this compound or Verapamil are perfused into the recording chamber.
-
The effect on the peak ICa,L amplitude is measured at each concentration.
-
-
Data Analysis:
-
Concentration-response curves are generated to determine the IC50 value for each compound.
-
The voltage-dependence of the block can be assessed by applying a range of depolarizing test pulses.
-
Use-dependent effects can be investigated by applying trains of depolarizing pulses at different frequencies.
-
Calcium Imaging of Receptor-Operated Calcium Entry
This protocol assesses the effects of the compounds on calcium influx through receptor-operated calcium channels (ROCCs) in a cell line expressing a relevant receptor (e.g., HEK293 cells transfected with an alpha-1 adrenergic receptor).
Methodology:
-
Cell Culture and Dye Loading:
-
Calcium Imaging:
-
The coverslip is mounted on an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Cells are perfused with a calcium-free buffer to establish a baseline fluorescence ratio.
-
-
Experimental Procedure:
-
The cells are pre-incubated with either this compound, Verapamil, or a vehicle control.
-
A specific agonist for the expressed receptor (e.g., phenylephrine for the alpha-1 adrenergic receptor) is added to the calcium-free buffer to deplete intracellular calcium stores.
-
A buffer containing a physiological concentration of calcium is then re-introduced. The subsequent increase in intracellular calcium is due to influx through store-operated and receptor-operated calcium channels.
-
-
Data Analysis:
-
The change in the Fura-2 fluorescence ratio upon calcium re-addition is measured.
-
The inhibitory effect of this compound and Verapamil on this calcium influx is quantified and compared.
-
Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 10. ionoptix.com [ionoptix.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Imaging - Neuroservice [neuroservice.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Comparative Guide to the Neuroprotective Role of Lotus Alkaloids in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of lotus alkaloids, with a focus on their performance against other neuroprotective agents in neuronal cell lines. The information is compiled from recent scientific literature to support research and development in neurotherapeutics.
Introduction to Lotus Alkaloids as Neuroprotective Agents
Alkaloids derived from the lotus plant (Nelumbo nucifera), including neferine, nuciferine, liensinine, and isoliensinine, have demonstrated significant neuroprotective properties in various in vitro studies.[1][2] These compounds exhibit a range of pharmacological activities, such as antioxidant and anti-inflammatory effects, regulation of calcium signaling, promotion of neurogenesis, and modulation of key neurotransmitter systems.[1][2] Their multifaceted mechanisms of action make them promising candidates for the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2]
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of lotus alkaloids in comparison to other known neuroprotective agents. The data is extracted from studies using neuronal cell lines subjected to various neurotoxic insults.
Table 1: Comparison of Antioxidant and Anti-inflammatory Activity
| Compound | Cell Line | Neurotoxic Insult | Concentration | Effect | Reference |
| Liensinine | SH-SY5Y | H2O2 | 10 µM | Decreased ROS levels by 15.31% | [3] |
| Neferine | SH-SY5Y | H2O2 | 10 µM | Decreased ROS levels by 20.37% | [3] |
| Isoliensinine | Microglial cells | LPS | 10.3 µM | Scavenged 50% ONOO- radicals | [3] |
| Nuciferine | Microglial cells | LPS | - | Attenuates inflammatory responses by inhibiting NF-κB signaling | [1][4] |
| Paeonol | NSC-34 | Glutamate, LPS, H2O2 | - | Improved cell viability against neurotoxicity | [5] |
| Allocryptopine | - | Oxidative Stress | - | Suppressed intracellular ROS production (5.7-fold) | [6] |
Table 2: Comparison of Anti-apoptotic Activity
| Compound | Cell Line | Neurotoxic Insult | Concentration | Effect | Reference |
| Lotusine | H9c2 | Doxorubicin | - | Mitigated apoptosis by downregulating Bax and caspase-3 | [7] |
| Neferine | - | - | - | Inhibits mTOR activation, reducing autophagy dysfunction | [4] |
| Allocryptopine | - | Oxidative Stress | - | Reduced expressions of Bax, Caspase-9/-3 mRNA (2.4-3.5-fold) and increased Bcl-2 mRNA (3.0-fold) | [6] |
| Paeonol | Rat PC12 | Glutamate | - | Inhibits signaling pathways of apoptosis | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, NSC-34) in 96-well plates at a density of 1.5 × 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., lotus alkaloids, paeonol) for a specified duration (e.g., 24 hours). In neurotoxicity models, co-treat with a neurotoxic agent (e.g., glutamate, H2O2, LPS).
-
MTT Incubation: After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Intracellular Reactive Oxygen Species (ROS) Determination (H2-DCF-DA Assay)
-
Cell Seeding and Treatment: Seed and treat cells in 96-well plates as described for the MTT assay.
-
H2-DCF-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM of H2-DCF-DA for 30 minutes at 37°C.
-
Fluorescence Measurement: Replace the H2-DCF-DA solution with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. A positive control, such as hydrogen peroxide (H2O2), is typically used.[8]
Apoptosis Assay (qPCR for Apoptotic Gene Expression)
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the test compound and/or neurotoxin as previously described.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for pro-apoptotic genes (e.g., Bax, Caspase-3) and anti-apoptotic genes (e.g., Bcl-2). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate the experimental workflow for assessing neuroprotection and the proposed signaling pathways of lotus alkaloids.
Caption: Workflow for assessing the neuroprotective effects of compounds in neuronal cell lines.
Caption: Signaling pathways modulated by lotus alkaloids to exert neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Lotusine's Inhibition of EGFR Pathway: A Comparative Analysis with Established Inhibitors
For Immediate Release
[City, State] – October 26, 2025 – A recent study has illuminated the molecular mechanism of Lotusine, a natural alkaloid, demonstrating its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. This guide provides a comparative analysis of Lotusine's effects with well-established EGFR inhibitors, offering researchers and drug development professionals a cross-validation of its potential therapeutic applications.
Recent research published in In Vitro Cellular & Developmental Biology - Animal highlights that Lotusine exerts its anti-cancer effects by suppressing the EGFR-Akt-ERK signaling cascade.[1] The study, conducted on non-small cell lung cancer (NSCLC) cell lines, revealed that Lotusine treatment led to a significant reduction in the phosphorylation of EGFR, Akt, and ERK, key components of this pathway.[1] This mechanism of action positions Lotusine as a compound of interest for cancers driven by aberrant EGFR signaling.
Comparative Efficacy: Lotusine vs. Known EGFR Inhibitors
To contextualize the potential of Lotusine, its activity is compared here with first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. These drugs are established therapies for NSCLC and other cancers harboring activating EGFR mutations.
| Compound | Target | Cell Line | Key Effect | IC50 (Concentration) | Reference |
| Lotusine | EGFR, Akt, ERK | HCC827 (EGFR mutant) | Inhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest | Data not yet publicly available in IC50 values | [1] |
| Gefitinib | EGFR Tyrosine Kinase | Various NSCLC lines | Inhibition of EGFR phosphorylation and downstream signaling | ~0.015 µM (in sensitive lines) | Standard Literature |
| Erlotinib | EGFR Tyrosine Kinase | Various NSCLC lines | Inhibition of EGFR phosphorylation and downstream signaling | ~0.02 µM (in sensitive lines) | Standard Literature |
| Afatinib | Pan-ErbB Family (EGFR, HER2, HER4) | Various cancer lines | Irreversible inhibition of ErbB family kinases | ~0.5 nM (for EGFR) | Standard Literature |
Experimental Protocols
The following are standard methodologies for assessing the efficacy of EGFR pathway inhibitors, similar to those employed in the study of Lotusine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCC827) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (Lotusine, Gefitinib, etc.) for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Cells are treated with the test compounds for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor analysis.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for comparing EGFR pathway inhibitors.
References
A Comparative Analysis of Lotusine Hydroxide and Doxorubicin on Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Lotusine hydroxide and the widely-used chemotherapeutic agent, doxorubicin, on apoptotic pathways in cancer cells. This document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action, efficacy, and cellular impacts.
Introduction
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its cytotoxic effects are largely attributed to its ability to intercalate DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[1][2][3]
Lotusine , an alkaloid derived from the lotus plant (Nelumbo nucifera), has emerged as a compound of interest for its potential anticancer properties.[4] Research suggests that lotusine can induce apoptosis and inhibit proliferation in cancer cells, although its mechanisms are still being fully elucidated.[4] This guide will also touch upon the dual role of lotusine, as some studies indicate its potential to mitigate doxorubicin-induced toxicity in non-cancerous cells like cardiomyocytes.[5][6]
Comparative Data on Apoptotic Markers
The following tables summarize the quantitative effects of this compound and doxorubicin on key markers of apoptosis. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative IC50 Values
| Compound | Cell Line | IC50 Value | Duration of Treatment | Citation |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1, 0.5, 1 µM (Concentrations used) | 24, 48, 72 hours | [7][8] |
| HCT-116 (Colon Cancer) | Not specified | Not specified | ||
| Jurkat (Leukemia) | Not specified | Not specified | ||
| Liensinine (from Nelumbo nucifera) | MDA-MB-231 (Breast Cancer) | ~60 µM | 24 hours | [9] |
| MCF-7 (Breast Cancer) | >60 µM | 24 hours | [9] | |
| Nuciferine (from Nelumbo nucifera) | MDA-MB-231 (Breast Cancer) | >60 µM | 24 hours | [9] |
| MCF-7 (Breast Cancer) | >60 µM | 24 hours | [9] |
Note: Specific IC50 values for this compound in cancer cell lines were not available in the reviewed literature. Data for related alkaloids from the same plant are provided for context.
Table 2: Effects on Key Apoptotic Proteins
| Compound | Protein Target | Effect | Cell Line | Citation |
| Doxorubicin | Bax | Increased expression | MCF-7 | [7][8][10] |
| Bcl-2 | Decreased expression | Various | ||
| Bax/Bcl-2 Ratio | Increased | Various | [7][11] | |
| Cleaved Caspase-3 | Increased activity | Various | [12] | |
| Cleaved Caspase-9 | Increased activity | MCF-7 | [7] | |
| Cytochrome c | Release from mitochondria | Cardiomyocytes | [11] | |
| Lotusine | Bax | Increased expression | HCC827 (NSCLC) | [4] |
| Bcl-2 | Decreased expression | HCC827 (NSCLC) | [4] | |
| Cleaved Caspase-3 | Increased expression | HCC827 (NSCLC) | [4] | |
| Lotusine (in cardioprotection) | Bax | Downregulated | H9c2 (Cardiomyocytes) | [5][6] |
| Caspase-3 | Downregulated | H9c2 (Cardiomyocytes) | [5][6] |
Signaling Pathways and Mechanisms of Action
Doxorubicin's Apoptotic Pathway
Doxorubicin induces apoptosis through a multi-faceted approach, primarily involving the intrinsic and extrinsic pathways. Its mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA helix, obstructing DNA replication and transcription. This leads to DNA strand breaks and the activation of DNA damage response pathways, which can trigger apoptosis.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative stress. This damages cellular components, including membranes and DNA, and can initiate the mitochondrial apoptotic pathway.[1][2]
-
Intrinsic (Mitochondrial) Pathway Activation: Doxorubicin upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[7][11] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3.[13][14]
-
Extrinsic (Death Receptor) Pathway Activation: Doxorubicin can also activate death receptors on the cell surface, such as Fas, leading to the recruitment of FADD and the activation of caspase-8, which in turn can activate caspase-3.[14]
This compound's Apoptotic Pathway
The apoptotic mechanism of lotusine appears to be more targeted, primarily focusing on the intrinsic pathway and the regulation of specific signaling cascades.
-
Inhibition of EGFR-Akt-ERK Signaling: In non-small cell lung cancer (NSCLC) cells, lotusine has been shown to inhibit the phosphorylation of EGFR, Akt, and ERK.[4] This signaling pathway is crucial for cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.
-
Modulation of Bcl-2 Family Proteins: Similar to doxorubicin, lotusine induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization.
-
Caspase Activation: The induction of apoptosis by lotusine culminates in the cleavage and activation of caspase-3, the primary executioner caspase.[4]
-
Cell Cycle Arrest: Lotusine has also been observed to cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing through the cell cycle and dividing.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells after treatment with this compound or doxorubicin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Summary and Future Directions
Both doxorubicin and this compound demonstrate the ability to induce apoptosis in cancer cells, albeit through partially different mechanisms. Doxorubicin is a broad-spectrum agent that acts through DNA damage, ROS generation, and activation of both intrinsic and extrinsic apoptotic pathways.[1][2][3][14] Lotusine appears to have a more targeted effect, primarily through the inhibition of the EGFR-Akt-ERK signaling pathway and modulation of the Bcl-2 family of proteins.[4]
An intriguing area of future research is the potential dual role of lotusine. While it shows promise as an anti-cancer agent, its ability to protect cardiomyocytes from doxorubicin-induced toxicity suggests it could be used as an adjuvant to mitigate the side effects of conventional chemotherapy.[5][6]
Direct comparative studies of this compound and doxorubicin on the same cancer cell lines are needed to provide a more definitive assessment of their relative potencies and therapeutic potential. Further investigation into the in vivo efficacy and safety of this compound is also warranted.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of acute doxorubicin exposure on caspase-mediated apoptosis in cardiomyocytes. - ASCO [asco.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bosterbio.com [bosterbio.com]
Safety Operating Guide
Proper Disposal Procedures for Lotusine Hydroxide
Disclaimer: While a Safety Data Sheet (SDS) for Lotusine hydroxide indicates it is not classified as a hazardous substance, it is prudent laboratory practice to handle all chemicals with care.[1] The following disposal procedures are based on general best practices for laboratory chemical waste and should be followed to ensure safety and environmental responsibility.
This compound is an alkaloid, a class of naturally occurring compounds that can have significant biological effects.[2][3] The hydroxide form is alkaline. This guidance provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
I. Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 3721-76-4 | [1][2] |
| Molecular Formula | C19H25NO4 | [1][4] |
| Molecular Weight | 331.41 g/mol | [1][4] |
| Appearance | Solid | [2] |
| Storage | 4°C, sealed, away from moisture and light | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Compatible protective gloves.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[1][5]
III. Disposal Procedures
The proper disposal of this compound depends on the form of the waste (solid, aqueous solution, or contaminated labware). Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate treatment.
Step 1: Segregation of Waste
-
Collect all this compound waste separately from other chemical waste streams to avoid unintended reactions.[6][7]
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
Step 2: Containerization
-
Solid Waste: Collect pure this compound or contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed, and compatible container.[8][9] The original container is ideal if it is in good condition.[7][8]
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, neutralization may be an option. Adjust the pH to between 5.5 and 10.5 by slowly adding a dilute acid (e.g., citric acid or acetic acid).[10][11] Monitor the pH using a calibrated pH meter or pH strips.
-
After neutralization, the solution can be collected as hazardous aqueous waste.
-
For concentrated solutions, do not attempt to neutralize in the lab. Collect directly into a compatible, labeled hazardous waste container.[6]
-
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[8][9]
Step 3: Labeling
All waste containers must be clearly labeled with the following information[6][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
The associated hazards (e.g., "Corrosive - Base", "Toxic")
-
The date when waste was first added to the container.
Step 4: Storage and Disposal
-
Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area, away from incompatible materials.[6][9]
-
Ensure all containers are securely capped when not in use.[7][9]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8][9]
IV. Summary of Disposal Options
| Waste Form | Disposal Procedure |
| Solid this compound | Collect in a labeled, compatible container for hazardous waste pickup. |
| Contaminated Lab Supplies (gloves, wipes) | Double-bag in clear plastic bags, label as hazardous waste, and place in the designated solid waste container.[9] |
| Dilute Aqueous Solutions (<1%) | Neutralize pH to between 5.5 and 10.5 with a weak acid. Collect in a labeled container for aqueous hazardous waste.[10] |
| Concentrated Aqueous Solutions | Collect directly into a labeled container for aqueous hazardous waste. Do not attempt to neutralize. |
| Contaminated Glassware | Triple-rinse with a suitable solvent. The first two rinsates must be collected as hazardous waste. The clean glassware can then be washed normally.[7] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for chemical waste.[8][9] |
V. Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Lotusine | TargetMol [targetmol.com]
- 4. chembk.com [chembk.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling Lotusine hydroxide
Essential Safety and Handling Guide for Lotusine Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is intended to ensure the safe execution of laboratory operations involving this compound.
This compound is an alkaloid sourced from the green seed embryo of Nelumbo nucifera Gaertn[1][2]. While a supplier Safety Data Sheet (SDS) classifies this compound as not being a hazardous substance or mixture under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on supplier recommendations and general laboratory safety standards[1][3][4][5].
| Protection Type | Specific PPE | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes or aerosolized particles[1][6]. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent direct skin contact with the compound[1][7]. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from accidental spills[1][3]. |
| Respiratory Protection | Suitable respirator | Recommended when ventilation is inadequate or if dust/aerosols are generated[1]. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is mandatory for all personnel handling this compound.
Engineering Controls
-
Ventilation: Ensure adequate ventilation in the work area. Operations with the potential to generate dust or aerosols should be conducted in a fume hood[1].
-
Safety Stations: An accessible safety shower and eye wash station must be available in the immediate vicinity of the handling area[1].
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. The work area should be clean and uncluttered[8][9].
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatula) for transfers.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[1].
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove any contaminated clothing[1].
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention[1].
-
Storage Requirements
-
Container: Keep the container tightly sealed[1].
-
Temperature: Recommended storage is at 4°C for the solid form. If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
Conditions to Avoid: Store away from moisture, direct sunlight, and sources of ignition. Avoid strong acids/alkalis and strong oxidizing/reducing agents[1].
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with institutional and local environmental regulations.
Spill Management
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].
-
Cleanup:
-
For solutions, absorb with a liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
-
Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol[1].
-
Disposal of Spill Debris: All contaminated materials (absorbents, PPE, etc.) must be collected and disposed of as hazardous waste.
Waste Disposal Protocol
-
Waste Collection: Collect all this compound waste, including unused material and contaminated disposables, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with its contents ("this compound waste") and any associated hazards.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, pending disposal.
-
Final Disposal: Arrange for disposal through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in general waste[10].
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. pozescaf.com [pozescaf.com]
- 10. nems.nih.gov [nems.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
